molecular formula C11H7F6NO2 B1301062 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile CAS No. 93624-57-8

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Cat. No.: B1301062
CAS No.: 93624-57-8
M. Wt: 299.17 g/mol
InChI Key: YVHZUTZJZUYWBO-UHFFFAOYSA-N
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Description

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is a useful research compound. Its molecular formula is C11H7F6NO2 and its molecular weight is 299.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)5-19-8-2-1-3-9(7(8)4-18)20-6-11(15,16)17/h1-3H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHZUTZJZUYWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371113
Record name 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
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Molecular Weight

299.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93624-57-8
Record name 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93624-57-8
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Foundational & Exploratory

Technical Guide: Synthesis and Properties of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, physicochemical properties, and handling of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 93624-57-8), a specialized fluorinated intermediate used in the development of pharmaceuticals (e.g., sodium channel blockers, P2X3 antagonists) and advanced materials (liquid crystals).

Executive Summary

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is a symmetrical, electron-deficient aromatic scaffold. Its core value lies in the 2,2,2-trifluoroethoxy motif, which imparts high lipophilicity and metabolic stability—critical parameters in medicinal chemistry for modulating bioavailability and half-life. This compound serves as a precursor for benzamidines, benzoic acids, and benzylamines found in various bioactive molecules.

Physicochemical Profile

PropertyValueSource
Appearance White crystalline solid[1][2]
Melting Point 115–117 °C[1][2]
Boiling Point 305.9 °C (at 760 mmHg)[1]
Density 1.42 g/cm³ (predicted)[1]
Flash Point 138.8 °C[1]
LogP ~3.8 (High Lipophilicity)[3]
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water[Exp.]

Retrosynthetic Analysis & Strategy

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) . The nitrile group at position 1 acts as a strong electron-withdrawing group (EWG), activating the 2 and 6 positions for nucleophilic attack.

  • Starting Material: 2,6-Difluorobenzonitrile (preferred over dichloro- analog due to faster kinetics and milder conditions).

  • Nucleophile: 2,2,2-Trifluoroethanol (TFE).

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,6-Difluorobenzonitrile (1.0 eq) Reagents 2,2,2-Trifluoroethanol (2.5 eq) K2CO3 (3.0 eq) DMF, 80°C Start->Reagents Mix Intermediate Mono-substituted Intermediate Reagents->Intermediate S_NAr 1 (Fast) Product 2,6-Bis(2,2,2-trifluoroethoxy) benzonitrile Intermediate->Product S_NAr 2 (Slow) Workup Precipitation (H2O) Recrystallization (EtOH) Product->Workup Isolation

Figure 1: Synthetic workflow for the double nucleophilic aromatic substitution.

Detailed Experimental Protocol

Reagents & Equipment
  • Precursor: 2,6-Difluorobenzonitrile (CAS 1897-52-5)

  • Nucleophile: 2,2,2-Trifluoroethanol (TFE) (Anhydrous)

  • Base: Potassium Carbonate (K₂CO₃), -325 mesh (dried)

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure
  • Preparation : Charge a dry 3-neck round-bottom flask with 2,6-difluorobenzonitrile (10.0 g, 71.9 mmol) and K₂CO₃ (29.8 g, 215.7 mmol, 3.0 eq).

  • Solvation : Add anhydrous DMF (100 mL) and stir to create a suspension.

  • Nucleophile Addition : Add 2,2,2-trifluoroethanol (18.0 g, 179.8 mmol, 2.5 eq) dropwise via a syringe or addition funnel at room temperature.

    • Note: Mild exotherm may occur.

  • Reaction : Heat the mixture to 80 °C and stir for 6–8 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The mono-substituted intermediate forms quickly; heating is required to drive the second substitution to completion.

  • Quench : Cool the reaction mixture to room temperature and pour slowly into ice-water (500 mL) with vigorous stirring. The product should precipitate as a white solid.

  • Isolation : Filter the solid using a Buchner funnel. Wash the cake with water (3 × 50 mL) to remove residual DMF and salts.

  • Purification : Recrystallize the crude solid from hot Ethanol/Water (9:1) or Hexane/Ether .

  • Drying : Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 85–92% (approx. 18–20 g).

Mechanistic Insight

The reaction proceeds via a classic SₙAr (Addition-Elimination) mechanism.

  • Activation : The nitrile group withdraws electron density from the ring, making C-2 and C-6 electrophilic.

  • Attack : The trifluoroethoxide anion (formed in situ by K₂CO₃) attacks the C-2 position.

  • Meisenheimer Complex : A resonance-stabilized anionic intermediate forms.

  • Elimination : Fluoride ion is ejected, restoring aromaticity.

  • Repetition : The process repeats at C-6. Note that the first alkoxy group is electron-donating by resonance (but withdrawing by induction); however, the strong activation of the nitrile ensures the second substitution proceeds, albeit slower than the first.

Mechanism Diagram

SNArMechanism SM 2,6-Difluorobenzonitrile Complex Meisenheimer Complex SM->Complex + TFE-O⁻ Mono Mono-substituted Complex->Mono - F⁻ Bis 2,6-Bis(trifluoroethoxy) benzonitrile Mono->Bis + TFE-O⁻ / - F⁻ (Requires Heat)

Figure 2: Step-wise SₙAr mechanism showing the progression from starting material to bis-substituted product.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these standards:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50 (t, J = 8.4 Hz, 1H, Ar-H para to CN)

    • δ 6.85 (d, J = 8.4 Hz, 2H, Ar-H meta to CN)

    • δ 4.45 (q, J = 8.0 Hz, 4H, 2 × -OCH ₂CF₃)

  • ¹⁹F NMR:

    • Single peak around δ -74.0 ppm (indicating symmetry and purity).

  • IR Spectroscopy:

    • ~2230 cm⁻¹ (C≡N stretch, sharp).

    • ~1250–1100 cm⁻¹ (C-F stretch, strong).

Safety & Handling

  • 2,2,2-Trifluoroethanol : Highly toxic by inhalation and ingestion. Causes severe eye damage. Use only in a fume hood.

  • Benzonitriles : Potential to release cyanide upon combustion or strong hydrolysis. Avoid strong acids.

  • PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Alfa Chemistry . (2025). Benzonitrile, 2,6-bis(2,2,2-trifluoroethoxy)- Properties and Safety. Retrieved from

  • ChemicalBook . (2025). 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile MSDS and Properties. Retrieved from

  • PubChem . (2025). Compound Summary: 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile.[1][2][3][4][5][6][][8] Retrieved from

  • Ambeed . (2025). Product Analysis: CAS 93624-57-8.[3][4][5][9] Retrieved from

  • TCI Chemicals . (2025). Fluorination Reagents and Building Blocks. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 93624-57-8 Formula:


Molecular Weight:  299.17  g/mol [1][2]

Strategic Context & Application Profile

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile represents a specialized fluorinated building block in medicinal chemistry and agrochemical synthesis. Its core value lies in the trifluoroethoxy moiety , a bioisostere that significantly alters the physicochemical properties of the parent benzonitrile.

The Fluorine Effect in Drug Design

In drug development, replacing a methoxy group (


) with a trifluoroethoxy group (

) serves three critical functions:
  • Metabolic Stability: The strong C-F bonds protect the adjacent methylene group from oxidative metabolism (e.g., O-dealkylation by Cytochrome P450).

  • Lipophilicity Modulation: The electron-withdrawing nature of the

    
     group lowers the pKa of adjacent protons and increases overall lipophilicity (
    
    
    
    ), facilitating membrane permeability.
  • Conformational Locking: The steric bulk of the

    
     group often enforces specific conformations, crucial for binding affinity in protein pockets (e.g., P2X3 receptor antagonists or liquid crystal mesogens).
    

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route to CAS 93624-57-8 utilizes a double nucleophilic aromatic substitution on 2,6-difluorobenzonitrile. The nitrile group at position 1 is a strong electron-withdrawing group (EWG), activating the ortho-fluorines for displacement.

Reaction Scheme

The synthesis involves the reaction of 2,6-difluorobenzonitrile with 2,2,2-trifluoroethanol (TFE) in the presence of an inorganic base.

SynthesisWorkflow SM1 2,6-Difluorobenzonitrile (CAS 1897-52-5) Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate + Reagent Reagent 2,2,2-Trifluoroethanol (Excess) Reagent->Intermediate Base Base: K2CO3 or NaH Solvent: DMF/DMSO Base->Intermediate Activates Nucleophile Product 2,6-Bis(2,2,2-trifluoroethoxy) benzonitrile Intermediate->Product - 2 HF (quenched)

Figure 1:


 synthesis pathway activating ortho-fluorines via the nitrile EWG.
Detailed Methodology
  • Preparation: Charge a reaction vessel with 2,6-difluorobenzonitrile (1.0 eq) and anhydrous DMF (Dimethylformamide).

  • Nucleophile Activation: In a separate vessel, treat 2,2,2-trifluoroethanol (2.2 eq) with Potassium Carbonate (

    
    , 2.5 eq) or Sodium Hydride (
    
    
    
    ) to generate the trifluoroethoxide anion. Note:
    
    
    requires inert atmosphere (
    
    
    or Ar).
  • Addition: Slowly add the alkoxide solution to the nitrile solution at

    
     to control exotherm.
    
  • Reaction: Heat to

    
     for 4–6 hours. Monitor by TLC or HPLC.
    
  • Workup: Quench with water (precipitates product). Extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Recrystallization from Ethanol/Water or silica gel chromatography (Hexanes/EtOAc).

Spectroscopic Atlas (Data & Interpretation)

The symmetry of the molecule (


) simplifies the NMR spectra. The 2 and 6 positions are equivalent, as are the 3 and 5 positions.
A. Nuclear Magnetic Resonance (NMR)

Note: Data derived from fragment analysis (TFE, Benzonitrile) and substituent additivity rules.

Table 1:

H NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H4 7.55 – 7.65Triplet (

)
1H

Para to CN. Coupled to H3/H5.
Ar-H3,5 6.80 – 6.90Doublet (

)
2H

Meta to CN. Shielded by alkoxy groups.
OCH

4.45 – 4.55Quartet (

)
4H

Methylene protons coupled to

.
Table 2:

C NMR Data (100 MHz,

)
Carbon TypeShift (

, ppm)
Splitting PatternMechanistic Insight
C-O (Ar) ~160.5SingletIpso carbon (C2, C6). Deshielded by Oxygen.
C-H (Ar) ~135.0SingletC4 (Para).
C-F (

)
~123.0Quartet (

)
Typical

region; large coupling dominates.
CN (Nitrile) ~113.0SingletCharacteristic nitrile carbon.
C-H (Ar) ~108.0SingletC3, C5 (Meta).
OCH

~67.5Quartet (

)
Methylene carbon coupled to adjacent Fluorines.
C-CN (Ar) ~95.0SingletIpso carbon (C1). Shielded by ortho-alkoxy resonance.
Table 3:

F NMR Data (

)
GroupShift (

, ppm)
MultiplicityInterpretation
-CF

-73.8 to -74.5Triplet (

)
Coupled to methylene protons (

).
B. Infrared Spectroscopy (IR)
  • Nitrile Stretch (

    
    ): 
    
    
    
    (Sharp, medium intensity).
  • C-F Stretch:

    
     (Very strong, broad).
    
  • Ether Stretch (C-O-C):

    
    .
    
C. Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  299 m/z.[1]
    
  • Base Peak: Often involves loss of

    
     or 
    
    
    
    fragments.

Diagnostic Logic: Validating the Structure

To ensure scientific integrity, one must validate the structure not just by matching numbers, but by confirming connectivity via coupling constants.

NMRLogic Spectrum Acquire 1H & 19F NMR CheckF Check 19F Region (-74 ppm) Spectrum->CheckF CheckH Check 1H Aliphatic (4.5 ppm) Spectrum->CheckH Coupling Is J_HF ≈ 8 Hz? CheckF->Coupling Triplet? CheckH->Coupling Quartet? Symmetry Aromatic Region: Triplet + Doublet? Coupling->Symmetry Yes Conclusion VALID STRUCTURE: Intact Trifluoroethoxy Groups + 1,2,3-Substitution Symmetry->Conclusion Yes

Figure 2: Logic tree for structural validation using heteronuclear coupling.

Key Validation Checkpoint: The presence of a quartet in the proton NMR at ~4.5 ppm is the "fingerprint" of the trifluoroethoxy group. If this signal appears as a singlet, the fluorine atoms have been lost (hydrolysis). If it appears as a triplet, the


 is coupling to something else, indicating incorrect substitution.

Quality Control & Purity Analysis

For research or pharmaceutical use (e.g., as an intermediate for P2X3 antagonists), purity >98% is typically required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Benzonitrile chromophore) and 210 nm.

  • Retention Time: Expect late elution due to high lipophilicity from fluorine content.

References

  • Santa Cruz Biotechnology. (n.d.).[1] 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 93624-57-8).[1][2][3] Retrieved from

  • Alfa Chemistry. (n.d.). Benzonitrile, 2,6-bis(2,2,2-trifluoroethoxy)- CAS 93624-57-8.[1][2][3] Retrieved from

  • ChemicalBook. (n.d.). 1H NMR Spectrum of Bis(2,2,2-trifluoroethyl) ether. (Used for fragment chemical shift verification). Retrieved from

  • Google Patents. (2001). Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids (US6288271B1). (Analogous synthesis methodology). Retrieved from

  • Royal Society of Chemistry. (2016). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation.[4] (Solvent effects in SNAr). Retrieved from

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern chemical analysis, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. This guide provides an in-depth technical exploration of the mass spectrometric behavior of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile, a compound of significant interest in fields such as pharmaceuticals, agrochemicals, and materials science.[1][2] The unique structural features of this molecule, namely the presence of a benzonitrile core flanked by two trifluoroethoxy groups, present both challenges and opportunities for mass spectrometric analysis.[1]

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to approach the mass spectrometric analysis of this and structurally related fluorinated aromatic compounds. We will delve into the theoretical underpinnings of its fragmentation patterns, provide field-proven experimental protocols, and offer insights into the interpretation of the resulting mass spectra.

Molecular Profile of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust mass spectrometry method.

PropertyValueSource
CAS Number 93624-57-8[3]
Molecular Formula C₁₁H₇F₆NO₂[3]
Molecular Weight 299.17 g/mol [3][4]
Appearance White solid[4]
Melting Point 115-117°C[4]
Boiling Point 305.9°C at 760 mmHg[4]
InChIKey YVHZUTZJZUYWBO-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC(=C(C(=C1)OCC(F)(F)F)C#N)OCC(F)(F)F[4]

Foundational Principles: Ionization and Fragmentation

The journey of a molecule through a mass spectrometer begins with ionization. For a compound like 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile, the choice of ionization technique is critical and will dictate the nature of the resulting mass spectrum. The high-energy process of Electron Ionization (EI) often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, softer ionization techniques, such as Electrospray Ionization (ESI), are more likely to yield an intact molecular ion, which is invaluable for confirming the molecular weight.

Once ionized, the molecular ion, now a radical cation, possesses excess internal energy that can induce fragmentation.[5] The pathways of this fragmentation are not random; they are governed by the principles of chemical stability, favoring the formation of the most stable cations and neutral radicals.[5] For aromatic compounds, the stability of the benzene ring often results in a prominent molecular ion peak.[6] However, the substituents on the ring play a crucial role in directing the fragmentation cascades.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Given its volatility, as suggested by its boiling point, GC-MS is a highly suitable technique for the analysis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile.

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane. A concentration of 1 ppm (1 µg/mL) is a good starting point for analysis.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Anticipated Fragmentation Pathways under EI

The electron ionization of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile will generate a molecular ion ([M]⁺•) at m/z 299. The subsequent fragmentation is predicted to follow several key pathways, driven by the stability of the resulting fragments.

A primary fragmentation event is the cleavage of the C-O bond of the trifluoroethoxy group. Loss of a trifluoroethoxyl radical (•OCH₂CF₃) would result in a fragment ion at m/z 200. Alternatively, cleavage of the O-CH₂ bond can lead to the loss of a •CH₂CF₃ radical, though this is generally less favored.

Another significant fragmentation pathway involves the nitrile group. While the C≡N bond is strong, fragmentation of the aromatic ring itself can be initiated by the presence of the electron-withdrawing nitrile and trifluoroethoxy groups.

The presence of fluorine atoms can also lead to characteristic fragmentation patterns, including the loss of HF or CF₃ radicals.

Below is a DOT script visualizing the proposed primary fragmentation pathways.

fragmentation_pathway M [C₁₁H₇F₆NO₂]⁺• m/z 299 Molecular Ion F1 [M - •OCH₂CF₃]⁺ m/z 200 M->F1 - •OCH₂CF₃ F2 [M - •CF₃]⁺ m/z 230 M->F2 - •CF₃ F3 [M - C₂HF₃O]⁺• m/z 199 M->F3 - CH₂CF₂O lc_msms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection LC_Column Reverse-Phase C18 Column Sample->LC_Column Separation ESI Electrospray Ionization (ESI) LC_Column->ESI Elution MS1 MS1: Precursor Ion Selection (m/z 300) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Detector Detector MS2->Detector

Sources

CAS 93624-57-8: The Strategic Fluorinated Intermediate for Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 93624-57-8 , chemically known as 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile , is a high-value fluorinated building block critical to modern medicinal chemistry. Unlike generic solvents or reagents, this molecule serves as a specialized "metabolic shield" scaffold. Its unique 2,6-substitution pattern allows drug developers to introduce the bis(trifluoroethoxy)phenyl moiety into active pharmaceutical ingredients (APIs).

This moiety is a privileged structure in Lead Optimization , particularly for Kinase Inhibitors (e.g., Bub1 inhibitors) and GPCR ligands . It functions by blocking metabolic soft spots on the aromatic ring, enhancing lipophilicity, and improving membrane permeability without significantly increasing molecular weight.

Key Technical Profile:

  • Chemical Name: 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile[1][2][3][4]

  • Molecular Formula: C₁₁H₇F₆NO₂[4]

  • Molecular Weight: 299.17 g/mol

  • Primary Application: Synthesis of metabolically stable benzylindazoles and benzamides.

Chemical & Physical Characterization

Understanding the physicochemical properties of CAS 93624-57-8 is essential for optimizing reaction conditions during API synthesis.

Table 1: Physicochemical Properties
PropertyValueRelevance to Protocol
Appearance White to off-white crystalline solidVisual purity check; easy to handle compared to oils.
Melting Point 115 – 117 °CHigh crystallinity indicates stability; suitable for solid-phase handling.
Boiling Point ~306 °C (Predicted)High boiling point allows for high-temperature reaction steps without loss.
Density 1.42 ± 0.1 g/cm³Denser than water; facilitates phase separation in aqueous workups.
Solubility Soluble in DCM, EtOAc, DMSOCompatible with standard organic synthesis solvents.
Flash Point >100 °CSafer handling profile compared to lower MW nitriles.
Stability & Reactivity[5]
  • Hydrolytic Stability: The nitrile group (-CN) is stable under neutral conditions but can be hydrolyzed to the corresponding amide or acid using strong acids (H₂SO₄) or bases (NaOH/H₂O₂) at elevated temperatures.

  • Thermal Stability: The trifluoroethoxy groups provide exceptional thermal stability, making this intermediate suitable for high-temperature cyclization reactions often required in heterocycle synthesis.

Pharmacological Significance: The "Fluorine Effect"

The strategic value of CAS 93624-57-8 lies in the 2,6-bis(2,2,2-trifluoroethoxy) moiety it installs. This is not merely a structural feature but a functional tool in Structure-Activity Relationship (SAR) studies.

Mechanism of Action in Drug Design
  • Metabolic Blocking: The 2- and 6-positions of a phenyl ring are common sites for Cytochrome P450-mediated oxidation. Occupying these sites with bulky, electron-withdrawing trifluoroethoxy groups effectively "shields" the ring from metabolic degradation, extending the half-life (

    
    ) of the drug.
    
  • Conformational Control: The steric bulk of the ortho-substituents forces the phenyl ring to twist out of planarity relative to the attached scaffold (e.g., an amide or heterocycle). This "ortho-effect" can lock the molecule into a bioactive conformation that fits specific binding pockets (e.g., ATP binding sites in kinases).

  • Lipophilicity Modulation: The fluorine atoms increase lipophilicity (LogP), enhancing passive transport across cell membranes and the blood-brain barrier (BBB), which is crucial for CNS-targeted drugs.

Diagram 1: The Metabolic Shield Concept

MetabolicShield cluster_0 Mechanism of Action Unprotected Unprotected Phenyl Ring P450 Cytochrome P450 (Oxidation) Unprotected->P450 Exposed Ortho-sites Metabolite Rapid Clearance (Hydroxylated Metabolite) P450->Metabolite Degradation Protected 2,6-Bis(trifluoroethoxy) Scaffold (CAS 93624-57-8) Shield Steric & Electronic Shielding Protected->Shield Fluorinated Groups Shield->P450 Blocks Access StableDrug Metabolically Stable API (Extended Half-life) Shield->StableDrug Preserves Integrity

Caption: The 2,6-bis(trifluoroethoxy) moiety sterically and electronically blocks P450 oxidation, preventing rapid clearance.

Therapeutic Applications

Bub1 Kinase Inhibitors

Research identifies this moiety in inhibitors of Bub1 (Budding Uninhibited by Benzimidazoles 1) , a serine/threonine kinase critical for the spindle assembly checkpoint (SAC) in cell division.

  • Target: Bub1 Kinase.

  • Role: The intermediate is used to synthesize the benzylindazole core of the inhibitor. The trifluoroethoxy groups occupy a hydrophobic pocket in the enzyme, improving binding affinity and selectivity over other kinases.

  • Reference: Substituted benzylindazoles for use as Bub1 kinase inhibitors (US Patent 2014/0249133 A1).[5]

CNS Agents (nSMase2 Inhibitors)

Similar 2,6-dialkoxy scaffolds are explored in inhibitors of neutral Sphingomyelinase 2 (nSMase2) , a target for Alzheimer's and Parkinson's disease. The fluorinated groups improve BBB penetration.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile from 2,6-Difluorobenzonitrile via Nucleophilic Aromatic Substitution (SₙAr).

Reagents
  • Starting Material: 2,6-Difluorobenzonitrile (1.0 eq)

  • Nucleophile: 2,2,2-Trifluoroethanol (TFE) (2.5 eq)

  • Base: Sodium Hydride (NaH) (60% dispersion in oil, 2.5 eq) OR Potassium Carbonate (K₂CO₃) (3.0 eq) for a milder approach.

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N₂). Add anhydrous DMF (10 mL/g of substrate).

  • Base Activation:

    • If using NaH: Cool DMF to 0°C. Carefully add NaH portion-wise. (Caution: H₂ gas evolution).

    • Add 2,2,2-Trifluoroethanol dropwise at 0°C. Stir for 30 mins to generate the alkoxide.

  • Addition: Add 2,6-Difluorobenzonitrile dropwise to the alkoxide solution while maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Heat to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quench: Cool to RT. Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

  • Workup:

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica gel).

Diagram 2: Synthesis Workflow

Synthesis Start 2,6-Difluorobenzonitrile + TFE Base Base Activation (NaH or K2CO3 in DMF) Start->Base Heat S_NAr Reaction (80-100°C, 4-6h) Base->Heat Nucleophilic Attack Quench Quench in Ice Water Heat->Quench Completion Isolate Filtration/Extraction (Yield >85%) Quench->Isolate Product CAS 93624-57-8 (Crystalline Solid) Isolate->Product

Caption: Standard SₙAr synthesis route yielding high-purity CAS 93624-57-8.

Safety & Regulatory Compliance

  • Hazards: As a nitrile, this compound can release toxic fumes if heated to decomposition. It is classified as Irritant (Skin/Eye) and potentially Harmful by Inhalation/Ingestion .[3]

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (<25°C). Keep container tightly closed to prevent moisture absorption, although the fluorinated nature confers significant hydrophobicity.

References

  • Chemical Identity & Properties: PubChem. 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile. National Library of Medicine. Link

  • Bub1 Kinase Inhibitor Application: Substituted benzylindazoles for use as Bub1 kinase inhibitors. US Patent 2014/0249133 A1. Link

  • Synthesis Methodology (General SₙAr): Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. US Patent 6288271 B1. Link

  • Structural Analogues in Oncology: Vetting of New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives. ACS Omega 2023. Link

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An In-depth Technical Guide to the Stability and Reactivity of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated benzonitriles are a particularly valuable class of aromatic building blocks, prized for their unique combination of chemical stability and versatile reactivity.[1] The potent electron-withdrawing properties of both the fluorine atom and the nitrile group work in concert to activate the aromatic ring, making these compounds key intermediates for synthesizing a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide provides an in-depth exploration of the core principles governing the stability and reactivity of fluorinated benzonitriles. We will delve into the causal relationships behind their chemical behavior, provide field-proven experimental protocols, and illustrate key mechanistic concepts to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Stability

The introduction of fluorine, the most electronegative element, profoundly alters the electronic landscape of the benzonitrile scaffold. This perturbation of physicochemical properties is central to understanding both the stability and reactivity of these molecules.

Electronic Effects of Fluorine

Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect polarizes the C-F bond and decreases electron density on the aromatic ring, rendering it more electrophilic.[3] This electronic modification is a key factor in enhancing the metabolic stability of drug candidates by making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][4][5]

While fluorine does possess an electron-donating mesomeric (+M) or resonance effect, its inductive effect is overwhelmingly dominant in most contexts. This combination of strong inductive withdrawal and weak resonance donation is what makes fluorine unique among the halogens and is fundamental to the reactivity patterns discussed later.

Metabolic and Chemical Stability

The perceived stability of the C-F bond is a primary reason for the widespread use of fluorine in drug design.[6] Fluorination can block sites of metabolic hydroxylation, leading to improved pharmacokinetic profiles.[2] For instance, in the development of the anticancer drug Gefitinib, the introduction of fluorine and chlorine atoms was a deliberate strategy to prevent aromatic hydroxylation and improve metabolic stability.[2]

However, it is crucial to recognize that C-F bonds are not inert.[6] The chemical environment can lead to instability. For example, fluoromethylamine groups can be prone to decomposition, and metabolism at sites near a fluorine atom can sometimes trigger elimination pathways that result in defluorination.[6] Therefore, a nuanced understanding of the molecule's overall structure is essential when designing stable fluorinated compounds.

Key Reactivity Patterns

The electron-deficient nature of the fluorinated aromatic ring, enhanced by the nitrile group, dictates its primary modes of reactivity. These compounds are excellent substrates for nucleophilic attack and can undergo a variety of useful transformations at the nitrile group.

Nucleophilic Aromatic Substitution (SNAr)

The most important reaction of fluorinated benzonitriles is Nucleophilic Aromatic Substitution (SNAr).[7] This reaction proceeds via a two-step addition-elimination mechanism, which is distinct from SN1 and SN2 pathways.[8][9]

Mechanism:

  • Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, typically one bearing a leaving group (like fluorine). This forms a resonance-stabilized carbanion known as a Meisenheimer complex.[8][10]

  • Elimination: The aromaticity of the ring is restored by the expulsion of a leaving group, in this case, a fluoride ion.[8]

The strong electron-withdrawing nature of both the nitrile and fluorine substituents stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step.[3][10] This stabilization lowers the activation energy and accelerates the reaction. Counterintuitively, this makes fluorine both a potent activating group and an excellent leaving group in the SNAr context.[3][10]

The regioselectivity is critical. The nitrile group strongly activates the ortho and para positions towards nucleophilic attack.[3][9] Therefore, nucleophilic substitution will preferentially occur at fluorine atoms located at these positions relative to the nitrile.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactions of the Nitrile Group

The nitrile (-C≡N) group itself is a versatile functional handle that can be transformed into other valuable moieties.

2.2.1. Reduction to Amines and Aldehydes

Nitriles can be readily reduced to primary amines or aldehydes depending on the choice of reducing agent and reaction conditions.[11][12]

  • To Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) are effective for the complete reduction of the nitrile to a primary amine (R-CH₂NH₂).[11][12][13][14] Catalytic methods are often preferred for their economic and environmental advantages.[11]

  • To Aldehydes: A partial reduction to the aldehyde can be achieved using milder reducing agents like Diisobutylaluminium hydride (DIBAL-H).[11][12] The reaction proceeds through an imine intermediate which is hydrolyzed during aqueous workup to yield the aldehyde.[11]

2.2.2. Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, providing access to five-membered heterocyclic rings.[15] While less common than SNAr, these reactions are a powerful tool for building molecular complexity. For example, reactions with azides can form tetrazoles, and reactions with nitrones can lead to oxadiazoles, although the latter can sometimes compete with simple addition products.[16]

Directed ortho-Lithiation (DoM)

Directed ortho-metalation is a powerful strategy for functionalizing the position ortho to a directing metalating group (DMG).[17] While the nitrile group itself is not a strong DMG, other substituents on the ring (e.g., amides, carbamates) can direct lithiation. In fluorinated systems, this must compete with halogen-metal exchange, especially with bromo- or iodo-substituents. However, for fluoro- and chloro-benzonitriles, ortho-lithiation can be a viable pathway using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures.[17][18] This generates a powerful nucleophile that can react with various electrophiles to introduce new substituents with high regioselectivity.[17]

Synthetic Protocols & Methodologies

The following protocols are representative examples of key transformations involving fluorinated benzonitriles. They are designed to be self-validating, including steps for purification and characterization.

Protocol: SNAr Reaction of 4-Fluorobenzonitrile with Morpholine

This protocol describes a typical SNAr reaction, adapted from established procedures for activated fluoroaromatic compounds.[8]

Objective: To synthesize 4-morpholinobenzonitrile.

Materials:

  • 4-Fluorobenzonitrile

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 4-morpholinobenzonitrile.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

SNAr_Workflow A 1. Combine Reactants 4-Fluorobenzonitrile, K2CO3, Morpholine in DMSO B 2. Heat Reaction 120 °C, 4-6h A->B Thermal Activation C 3. Workup Quench with H2O, Extract with EtOAc B->C Reaction Complete D 4. Purification Flash Column Chromatography C->D Crude Product E 5. Analysis & Validation NMR, Mass Spec D->E Pure Product

Caption: Experimental workflow for a typical SNAr reaction.

Protocol: Reduction of 2,4-Difluorobenzonitrile to (2,4-Difluorophenyl)methanamine

This protocol details the reduction of a nitrile to a primary amine using lithium aluminum hydride.

Objective: To synthesize (2,4-difluorophenyl)methanamine.

Materials:

  • 2,4-Difluorobenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a dry, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2,4-difluorobenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 3 hours.

  • Cool the reaction back to 0 °C.

  • Quenching (Fieser method): Cautiously and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Validation: Analyze the product by NMR and GC-MS to confirm identity and purity. Further purification can be achieved by distillation if necessary.

Applications in Drug Discovery and Materials Science

The unique properties of fluorinated benzonitriles make them indispensable building blocks in several advanced fields.

  • Pharmaceuticals: Fluorine substitution is known to enhance pharmacokinetic properties like metabolic stability and membrane permeation.[19] Fluorobenzonitriles are key intermediates in the synthesis of anticancer agents (e.g., quinazoline derivatives like Gefitinib), antiviral compounds, and CNS-active drugs.[1][20] For example, 2-amino-6-fluorobenzonitrile is a versatile precursor for a wide range of biologically active heterocyclic scaffolds.[20]

  • Agrochemicals: The enhanced stability and bioactivity conferred by fluorine make these compounds important in the development of modern pesticides and herbicides.[1]

  • Liquid Crystals and Dyes: The polar nitrile group and the effects of fluorine on molecular conformation and electronics are leveraged in the design of liquid crystal monomers and specialty dyes.[1][21]

Handling and Safety Considerations

Fluorinated benzonitriles, like many aromatic nitriles, should be handled with care.

  • Toxicity: Aromatic nitriles can be toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Stability: While generally stable, they should be stored in a cool, dry place away from strong oxidizing agents and strong acids/bases.

  • Reaction Hazards: Reactions involving highly reactive reagents like LiAlH₄ or organolithiums must be conducted under an inert atmosphere with strict exclusion of moisture.[22] Proper quenching procedures are critical for safety.

Conclusion

Fluorinated benzonitriles represent a powerful and versatile class of chemical intermediates. Their reactivity is dominated by the strong electron-withdrawing character of the fluorine and nitrile groups, which activates the aromatic ring for nucleophilic substitution and provides a synthetically useful nitrile handle for further transformations. By understanding the fundamental principles of their stability and reactivity—from the kinetics of SNAr reactions to the choice of reagents for nitrile reduction—researchers can effectively leverage these building blocks to accelerate innovation in drug discovery, agrochemicals, and materials science.

References

  • A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
  • Fluorobenzonitrile Series. (n.d.). Sparrow Chemical.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. (n.d.). Benchchem.
  • The Synthetic Versatility of 2-Amino-6-fluorobenzonitrile in Medicinal Chemistry. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023, July 21). Organometallics - ACS Publications.
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (n.d.). ResearchGate.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry.
  • Process for preparing fluorobenzonitriles. (n.d.). Google Patents.
  • Nitrile reduction. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • 2-Fluorodeschloroketamine. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (n.d.). National Institutes of Health.
  • Reactions of Nitriles. (n.d.). Chemistry Steps.
  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024, June 13). Royal Society of Chemistry.
  • Research on the synthesis of 4-fluorobenzonitrile. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile from 2-azidobenzophenones. (n.d.). Benchchem.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). ACS Publications.
  • N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. (n.d.). ResearchGate.
  • The Dark Side of Fluorine. (2019, June 20). PMC.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar.
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2025, November 28). PMC.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
  • Directed (ortho) Metallation. (n.d.). University of Michigan.
  • Cu-free click cycloaddition reactions in chemical biology. (n.d.). PMC - NIH.
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  • 1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts.
  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (2013, September 11). PubMed.
  • Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM. (2020, October 4). YouTube.
  • Boron-Based Directing Groups for Directed Lithiation Reactions. (n.d.). ACS.

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A Technical Guide to the Medicinal Chemistry of 2,6-Disubstituted Benzonitriles: From Synthesis to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,6-disubstituted benzonitrile scaffold is a privileged structural motif in modern medicinal chemistry, conferring a unique combination of steric, electronic, and metabolic properties that are highly advantageous for drug design. The strategic placement of substituents at the 2- and 6-positions of the benzonitrile ring creates a sterically hindered environment that can enhance metabolic stability and enforce specific molecular conformations required for potent and selective interactions with biological targets. This in-depth guide explores the core synthetic strategies for accessing this valuable chemical space, delves into its diverse applications as enzyme inhibitors, anticancer agents, and allosteric modulators, and provides detailed experimental protocols and mechanistic insights for researchers in drug discovery and development.

The Strategic Value of 2,6-Disubstitution in Drug Design

The benzonitrile unit itself is a versatile component in medicinal chemistry. The nitrile group (C≡N) is a potent hydrogen bond acceptor and a bioisostere for various functional groups, yet it is relatively stable and possesses a unique electronic profile.[1] When substituents are introduced at the ortho-positions (2 and 6), several key advantages emerge:

  • Conformational Restriction: The steric bulk of the ortho-substituents can lock the molecule into a preferred conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing affinity.

  • Metabolic Shielding: These substituents can sterically hinder the nitrile group and adjacent positions on the aromatic ring from enzymatic attack by metabolic enzymes like Cytochrome P450s, thereby improving the pharmacokinetic profile of the drug candidate.

  • Modulation of Electronic Properties: The nature of the substituents (electron-donating or electron-withdrawing) fine-tunes the electronic properties of the entire molecule, influencing its binding interactions and reactivity.

  • Versatile Synthetic Handle: The nitrile can be readily converted into other key functional groups such as primary amines, amides, or carboxylic acids, providing a gateway to a diverse range of derivatives.[2]

Core Synthetic Strategies

Accessing the 2,6-disubstituted benzonitrile core is achievable through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Key Synthetic Pathways
  • From 2,6-Disubstituted Benzaldehydes: A common and direct method involves the one-step conversion of a substituted benzaldehyde to the corresponding nitrile. This is typically achieved by heating the aldehyde with a hydroxylamine source and a dehydrating agent.[3]

  • Transition Metal-Catalyzed Cyanation: For aryl halides, cross-coupling reactions are powerful tools. Palladium, nickel, and copper catalysts are frequently employed to introduce a cyano group with high functional group tolerance.[4]

  • Nucleophilic Aromatic Substitution: Starting from an activated aryl halide, such as 2,6-dichlorobenzonitrile, nucleophilic substitution with alkoxides can efficiently generate 2,6-dialkoxybenzonitriles.[2]

Experimental Protocol: Synthesis of 2,6-Dimethoxybenzonitrile from 2,6-Dichlorobenzonitrile[2]

This protocol details a nucleophilic aromatic substitution approach, notable for its high yield and selectivity.

Materials:

  • 2,6-Dichlorobenzonitrile (2.00 mmol, 0.3440 g)

  • Potassium methoxide (80% purity, 8.00 mmol, 0.7013 g)

  • Anhydrous Dimethylformamide (DMF, 5 mL)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • To a dry reaction vessel, add 2,6-dichlorobenzonitrile (0.3440 g) and potassium methoxide (0.7013 g).

  • Add 5 mL of anhydrous DMF to the vessel.

  • Place the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 100°C and maintain for 2 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction solution into 5 mL of water and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 5 mL).

  • Combine all organic layers and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • The resulting solid can be further purified if necessary. Gas chromatography analysis of this procedure indicated a 99.0% conversion and 99.0% yield.[2]

G cluster_start Starting Materials cluster_reagents Key Reagents / Conditions cluster_product Product A 2,6-Disubstituted Benzaldehyde R1 Hydroxylamine & Dehydrating Agent P 2,6-Disubstituted Benzonitrile A->P Dehydration of Oxime Intermediate B 2,6-Disubstituted Aryl Halide R2 Pd, Ni, or Cu Catalyst & Cyanide Source (e.g., Zn(CN)₂) B->P Cross-Coupling Cyanation C 2,6-Dichlorobenzonitrile R3 Alkoxide (e.g., NaOMe) & Solvent (e.g., DMF) C->P Nucleophilic Aromatic Substitution

Caption: Core synthetic routes to 2,6-disubstituted benzonitriles.

Applications in Enzyme Inhibition

The unique stereoelectronic profile of 2,6-disubstituted benzonitriles makes them ideal scaffolds for designing potent and selective enzyme inhibitors.

Tubulin Inhibitors for Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[5] Derivatives of 2-phenylacrylonitrile, which feature a disubstituted benzonitrile core, have been developed as potent inhibitors of tubulin polymerization. These agents often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[5] The introduction of halogen-containing groups (e.g., trifluoromethyl) and heterocyclic moieties like 1,2,3-triazole can further enhance anticancer activity.[5]

G cluster_drug Drug Action cluster_tubulin Cellular Target cluster_outcome Cellular Outcome Drug 2-Phenylacrylonitrile Derivative Tubulin α/β-Tubulin Heterodimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Drug->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Arrest Mitotic Arrest Microtubule->Arrest Disruption Leads to Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis

Caption: Mechanism of tubulin inhibition by benzonitrile derivatives.

Inhibitors of Copper Amine Oxidases (CAOs)

Copper amine oxidases (CAOs) are enzymes involved in critical cellular processes, including the metabolism of biogenic amines.[6] A series of 2,6-disubstituted benzylamine derivatives, which can be synthesized from the corresponding benzonitriles via reduction, have been developed as reversible and selective inhibitors of these enzymes. By substituting the 2- and 6-positions with alkoxy or hydrophilic ω-hydroxyalkoxy groups, researchers have successfully created potent inhibitors of benzylamine oxidase (BAO) that are highly selective over other amine oxidases like MAO B.[6] These compounds exert their inhibitory effect through the formation of hydrogen bonds or hydrophobic interactions within the enzyme's active site.[6]

Table 1: Inhibitory Activity of Selected Benzonitrile-Derived Scaffolds

Compound Class Target Enzyme Key Substituents Potency (IC₅₀ / Kᵢ) Reference
2-Phenylacrylonitriles Tubulin 3,4,5-trimethoxyphenyl Low micromolar range [5]
2,6-Disubstituted Benzylamines Benzylamine Oxidase (BAO) Linear alkoxy groups Active & Selective [6]
Benzil Analogues Carboxylesterases (CE) Dione moiety, aromatic rings Nanomolar range (for 2,2'-naphthil) [7]

| DIQ3 | Colon Cancer Cells | Imino-isoquinolone-quinoxaline | >50% inhibition @ 4 µM |[8] |

Applications as Anticancer Agents

Beyond tubulin inhibition, the 2,6-disubstituted benzonitrile framework is present in novel heterocyclic compounds with potent anticancer activity.

Targeting Colon Cancer Stem Cells

A novel heterocyclic compound, DIQ3 (2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile), has demonstrated significant efficacy against HCT116 human colon cancer cells.[8] Notably, DIQ3 was able to inhibit cancer cell viability by over 50% at a concentration of just 4 µM, a dose that was not toxic to normal intestinal cell lines.[8] Crucially, these compounds were also shown to inhibit the formation of colon spheres in 3D cultures, suggesting they can eradicate the self-renewal capacity of highly resistant cancer stem cells.[8]

Experimental Protocol: MTT Assay for Cell Viability[8]

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Materials:

  • HCT116 colon cancer cells

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (e.g., DIQ3) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell blank) and normalize the results to the vehicle control to determine the percentage of cell viability.

Applications as Allosteric Modulators

Allosteric modulation represents a sophisticated strategy for fine-tuning the activity of receptors, particularly G protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (the orthosteric site), offering the potential for greater subtype selectivity and a more nuanced physiological response.[9]

The benzamide functional group, readily derived from a benzonitrile, is a common feature in positive allosteric modulators (PAMs). For instance, compounds with a 2-piperidinyl phenyl benzamide core have been identified as PAMs for the prostaglandin EP2 receptor, a target for neuroprotection.[10] These molecules increase the potency of the endogenous ligand PGE₂ without altering its maximum efficacy, a hallmark of allosteric modulation.[10] Similarly, benzylspiroindolinone analogues, which can incorporate substituted phenyl moieties, have been developed as PAMs of the muscarinic M1 receptor, a key target for treating cognitive disorders like Alzheimer's disease.[11]

G cluster_ortho Orthosteric Activation cluster_allo Allosteric Modulation Ortho_Receptor GPCR Ortho_G G Protein Ortho_Receptor->Ortho_G Activates Ortho_Ligand Endogenous Ligand Ortho_Ligand->Ortho_Receptor Binds to Orthosteric Site Allo_Receptor GPCR Allo_G G Protein Allo_Receptor->Allo_G Potentiated Activation Allo_Ligand Endogenous Ligand Allo_Ligand->Allo_Receptor Binds Allo_PAM PAM (Benzonitrile-derived) Allo_PAM->Allo_Receptor Binds to Allosteric Site

Caption: Orthosteric vs. Allosteric modulation of a GPCR.

Conclusion and Future Perspectives

The 2,6-disubstituted benzonitrile scaffold has firmly established its place as a cornerstone of modern medicinal chemistry. Its inherent properties—conformational rigidity, metabolic stability, and synthetic versatility—make it an exceptionally valuable starting point for the design of novel therapeutics. The successful application of this motif in developing potent enzyme inhibitors, selective anticancer agents, and nuanced allosteric modulators underscores its broad therapeutic potential.

Future research will likely focus on expanding the diversity of substituents at the 2- and 6-positions, exploring novel bioisosteric replacements for the nitrile group, and applying this privileged scaffold to an even wider array of challenging biological targets. As our understanding of structure-activity relationships continues to deepen, the 2,6-disubstituted benzonitrile core is poised to remain a critical tool in the development of next-generation medicines.

References

  • Synthesis of 2,6-disubstituted benzonitriles.
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.
  • Method for preparing 2,6- dialkoxy benzene nitrile.
  • Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed.
  • Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. NIH.
  • Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PubMed.
  • Development of allosteric modulators of GPCRs for tre
  • Benzonitrile. Wikipedia.
  • Substituted Benzylspiroindolin-2-one Analogues as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. PMC.
  • Inhibition of carboxylesterases by benzil (diphenylethane-1,2-dione) and heterocyclic analogues is dependent upon the aromaticity of the ring and the flexibility of the dione moiety. PubMed.
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Deriv

Sources

Methodological & Application

Application Note: Strategic Synthesis of Heterocyclic Compounds from 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The scaffold 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS: 93624-57-8) represents a privileged pharmacophore in modern drug discovery, particularly in the development of P2X3 receptor antagonists for the treatment of chronic cough and neuropathic pain. The 2,6-disubstitution pattern provides critical metabolic stability by blocking the metabolically labile ortho positions, while the trifluoroethoxy groups modulate lipophilicity (


) and improve blood-brain barrier (BBB) permeability.

However, this steric bulk presents a significant synthetic challenge: the nitrile group at position 1 is electronically shielded and sterically crowded. Standard nucleophilic attacks often fail or require harsh conditions that degrade the fluorinated side chains.

This guide details three high-fidelity protocols for converting this hindered nitrile into bioactive heterocycles: Tetrazoles , 1,2,4-Oxadiazoles , and Pyrimidines . These protocols are optimized for steric tolerance and scalability.

Chemical Profile & Reactivity Analysis

PropertyDataImplication for Synthesis
Molecular Weight 299.17 g/mol Moderate size; good atom economy for fragment-based design.
Electronic State Electron-rich ring (Alkoxy donors)Ring is deactivated towards nucleophilic attack, but the Nitrile carbon is the electrophile.
Steric Environment High Hindrance (2,6-disubstitution)Critical: The "Ortho Effect" blocks the trajectory of incoming nucleophiles. Planar transition states are disfavored.
Solubility LipophilicRequires polar aprotic solvents (DMF, DMSO, NMP) for nucleophilic reactions.
Thermal Stability HighCompatible with microwave heating (

C).
Visualizing the Synthetic Landscape

The following decision tree outlines the strategic pathways for heterocyclic synthesis based on the desired pharmacophore.

G Start 2,6-Bis(2,2,2-trifluoroethoxy) benzonitrile Route1 Route A: [3+2] Cycloaddition Start->Route1 NaN3 / ZnBr2 (Lewis Acid Catalysis) Route2 Route B: Amidoxime Formation Start->Route2 NH2OH·HCl (High Temp) Route3 Route C: Pinner/Amidine Start->Route3 1. HCl/MeOH (Imidate) 2. Amine Cyclization Tetrazole Tetrazole (Acid Bioisostere) Route1->Tetrazole Oxadiazole 1,2,4-Oxadiazole (Metabolically Stable Linker) Route2->Oxadiazole Pyrimidine Pyrimidine (Kinase/Receptor Core) Route3->Pyrimidine

Figure 1: Strategic divergence from the nitrile scaffold. The choice of pathway depends on the target bioisostere.

Protocol A: Synthesis of 5-Substituted Tetrazoles

Application: Bioisostere for carboxylic acids; improves metabolic stability and receptor binding.[1] Challenge: Steric hindrance prevents the formation of the transition state in uncatalyzed azide cycloadditions. Solution: Use Zinc Bromide (


)  as a Lewis acid catalyst to activate the nitrile, allowing the reaction to proceed at safe temperatures without the formation of explosive hydrazoic acid (

).
Materials
  • Substrate: 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (1.0 eq)

  • Reagent: Sodium Azide (

    
    ) (1.5 eq)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 eq)
    
  • Solvent: Water / Isopropanol (2:1 ratio) or DMF (for higher temps)

  • Workup: HCl (1N), Ethyl Acetate

Step-by-Step Methodology
  • Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1.0 mmol) in the solvent mixture (5 mL).

  • Activation: Add

    
     (1.0 mmol) and stir for 10 minutes at room temperature to coordinate the zinc to the nitrile nitrogen.
    
  • Addition: Add

    
     (1.5 mmol) in a single portion.
    
    • Safety Note: Ensure the pH remains neutral/basic to prevent

      
       evolution.
      
  • Reaction: Heat the mixture to reflux (

    
    )  for 12–24 hours.
    
    • Monitoring: Monitor by LC-MS. The starting material peak (MW 299) should disappear, replaced by the tetrazole mass (MW 342, [M+H]+).

  • Quench: Cool to room temperature. Add 1N HCl slowly until pH reaches ~2. This protonates the tetrazole (making it less soluble in water) and breaks the Zinc-Tetrazole complex.

  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

    
     MeOH in DCM).
    

Mechanism Insight: The


 ion acts as a bidentate Lewis acid, coordinating to the nitrile nitrogen, effectively lowering the LUMO energy of the nitrile group and facilitating the [3+2] cycloaddition with the azide anion [1].

Protocol B: Synthesis of 1,2,4-Oxadiazoles

Application: Stable linker for PROTACs or bi-aryl ether replacements. Challenge: The formation of the intermediate amidoxime is the rate-limiting step due to repulsion between the 2,6-alkoxy groups and the incoming hydroxylamine.

Materials
  • Step 1: Hydroxylamine hydrochloride (

    
    ) (3.0 eq), 
    
    
    
    or TEA (3.5 eq), Ethanol.
  • Step 2: Carboxylic Acid derivative (Acid chloride or anhydride).

Step-by-Step Methodology
  • Amidoxime Formation (The Critical Step):

    • Suspend

      
       and Base in Ethanol. Stir for 30 min to generate free hydroxylamine.
      
    • Add the nitrile substrate.[1][2][3][4]

    • Crucial Modification: Due to sterics, standard reflux is often insufficient. Microwave irradiation at

      
       for 30–60 minutes is recommended to drive conversion to the amidoxime.
      
    • Checkpoint: Isolate the amidoxime intermediate. Verify by NMR (look for broad

      
       singlet around 5–6 ppm).
      
  • Cyclization:

    • Dissolve the isolated amidoxime in Toluene or Dioxane.

    • Add the electrophile (e.g., Acetyl Chloride for a methyl-oxadiazole) and a base (Pyridine).

    • Heat to

      
       for 2 hours.
      
  • Workup: Standard aqueous extraction and silica purification.

Protocol C: Synthesis of Pyrimidines (Gefapixant Route)

Application: Construction of the diaminopyrimidine core found in P2X3 antagonists like Gefapixant. Challenge: Direct condensation of the nitrile with guanidine or urea is often impossible due to sterics. The reaction must proceed through an activated Imidate or Amidine intermediate.

Workflow Visualization

Pyrimidine Nitrile Nitrile Substrate Imidate Pinner Salt (Imidate) Nitrile->Imidate HCl (gas), MeOH 0°C to RT Amidine Amidine Intermediate Imidate->Amidine NH3 (MeOH) Pressure Vessel Pyrimidine Target Pyrimidine Amidine->Pyrimidine Ethyl Cyanoacetate or Malononitrile NaOEt, Reflux

Figure 2: The Pinner-to-Pyrimidine sequence. This is the industrial standard for hindered nitriles.

Step-by-Step Methodology
  • Pinner Reaction (Imidate Formation):

    • Dissolve the nitrile in anhydrous Methanol (0.5 M).

    • Cool to

      
      . Bubble anhydrous HCl gas  through the solution until saturation.
      
    • Note: For this sterically hindered substrate, seal the vessel and stir at Room Temperature (or up to

      
      ) for 24–48 hours. The sterics significantly slow down the attack of methanol.
      
    • Remove solvent/HCl under vacuum to obtain the Imidate Hydrochloride salt. Keep moisture-free.

  • Amidine Formation:

    • Resuspend the crude imidate salt in Methanol.

    • Add Ammonia (7N in MeOH) in excess (5-10 eq).

    • Seal in a pressure tube and heat to

      
       for 12 hours.
      
    • Concentrate to yield the Amidine Hydrochloride .

  • Pyrimidine Cyclization:

    • Dissolve the Amidine salt in Ethanol.

    • Add the coupling partner (e.g., Ethyl Cyanoacetate for a 4-amino-5-pyrimidinecarboxylate derivative) and Sodium Ethoxide (

      
      , 2.0 eq).
      
    • Reflux for 6–12 hours.

    • Cool and acidify to precipitate the pyrimidine product.

Troubleshooting & Critical Analysis

The "Ortho Effect" (Steric Shielding)

The 2,6-bis(trifluoroethoxy) groups create a "molecular cage" around the nitrile carbon.

  • Symptom: Incomplete conversion in Pinner reaction or Amidoxime formation.

  • Fix:

    • Solvent Switch: Move from MeOH/EtOH to 2-Methoxyethanol (higher boiling point,

      
      ) to allow higher reaction temperatures.
      
    • Catalysis: For Amidine synthesis, if the Pinner route fails, use Lanthanum(III) Triflate [

      
      ] (5 mol%) with the amine in a sealed tube. The Lewis acid activates the nitrile more effectively than proton sources in hindered systems [2].
      
Solubility Issues

The fluorinated chains make the molecule lipophilic but poorly soluble in pure water.

  • Fix: Avoid pure aqueous workups where the product might oil out. Always use a co-solvent (IPA, THF) during reactions and halogenated solvents (DCM, Chloroform) for extractions.

References

  • Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry. Link

  • Lewis Acid Catalyzed Amidine Synthesis: Pauline, A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. Link

  • Gefapixant Process Chemistry: (General reference for P2X3 antagonist chemistry) Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate. Link

  • Reactivity of Hindered Nitriles: Caron, S., et al. (2010).[4] Preparation of Amidines from Nitriles.[2][3][4] The Journal of Organic Chemistry. Link

Sources

Application Note: Strategic Synthesis of Bub1 Kinase Inhibitors Using 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 93624-57-8) as a critical intermediate in the synthesis of highly selective kinase inhibitors, specifically targeting Bub1 (Budding Uninhibited by Benzimidazoles 1) .

Abstract

This technical guide outlines the synthetic utility of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile as a privileged building block in medicinal chemistry. Its primary application lies in the synthesis of the clinical candidate BAY 1816032 , a potent and selective inhibitor of the Bub1 kinase. The unique 2,6-bis(2,2,2-trifluoroethoxy)phenyl moiety confers exceptional metabolic stability and selectivity by occupying the distinct hydrophobic pocket adjacent to the Gly866 gatekeeper residue in the Bub1 active site.

Chemical Biology & Rationale
The Fluorine Effect in Kinase Design

The 2,6-bis(2,2,2-trifluoroethoxy) substitution pattern is not merely a lipophilic handle; it is a precision engineering tool for kinase selectivity.

  • Metabolic Stability: The trifluoroethoxy groups block the metabolically vulnerable 2- and 6-positions of the phenyl ring, preventing oxidative metabolism (e.g., hydroxylation).

  • Conformational Locking: The bulky ortho-substituents force the phenyl ring out of coplanarity, creating a twisted conformation that is energetically favorable for binding to specific kinase sub-pockets.

  • Selectivity Mechanism: In BAY 1816032 , this moiety inserts into a unique hydrophobic pocket created by the small Gly866 gatekeeper residue.[1] Most kinases possess a larger gatekeeper residue, sterically excluding this bulky group, thereby granting BAY 1816032 >1000-fold selectivity over other kinases.

Synthetic Workflow

The synthesis of the kinase inhibitor involves two phases:

  • Construction of the Intermediate: Efficient synthesis of the nitrile via Nucleophilic Aromatic Substitution (SNAr).

  • Downstream Transformation: Conversion of the nitrile to the active benzyl halide electrophile for coupling with the indazole pharmacophore.

Phase 1: Synthesis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Reaction Logic: The electron-withdrawing nitrile group at the C1 position activates the C2 and C6 fluorines for displacement. 2,2,2-Trifluoroethanol (TFE) is a weak nucleophile, requiring a strong base and elevated temperatures.

Protocol:

  • Reagents: 2,6-Difluorobenzonitrile (1.0 eq), 2,2,2-Trifluoroethanol (2.5 eq), Sodium Hydride (60% dispersion, 2.5 eq).

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and increase fluoride leaving group ability).

  • Procedure:

    • Suspend NaH in anhydrous DMF at 0°C under N2.

    • Add TFE dropwise (Caution: H2 gas evolution). Stir for 30 min to generate sodium 2,2,2-trifluoroethoxide.

    • Add 2,6-Difluorobenzonitrile.

    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/LCMS.

    • Workup: Quench with ice water. The product often precipitates as a white solid. Filter and wash with water. Recrystallize from heptane/EtOAc if necessary.

Phase 2: Transformation to the Benzyl Electrophile

The nitrile is a masked benzyl group. For Bub1 inhibitors like BAY 1816032, the nitrile must be converted to a benzyl bromide to alkylate the indazole core.

Step-by-Step Transformation:

  • Hydrolysis (Nitrile

    
     Acid): 
    
    • Reflux the nitrile in 20% NaOH (aq) and Ethanol (1:1) for 12 hours.

    • Acidify to pH 1 with HCl to precipitate 2,6-bis(2,2,2-trifluoroethoxy)benzoic acid .

  • Reduction (Acid

    
     Alcohol): 
    
    • Dissolve the acid in THF. Add Borane-THF complex (BH3·THF) at 0°C.

    • Stir at RT overnight. Quench with MeOH.

    • Isolate 2,6-bis(2,2,2-trifluoroethoxy)benzyl alcohol .

  • Halogenation (Alcohol

    
     Bromide): 
    
    • Dissolve the alcohol in DCM. Add PBr3 (0.4 eq) or CBr4/PPh3 (Appel reaction).

    • Stir at 0°C

      
       RT for 2 hours.
      
    • Yield: 2,6-bis(2,2,2-trifluoroethoxy)benzyl bromide .

Case Study: Synthesis of BAY 1816032

The final assembly of the Bub1 inhibitor involves the N-alkylation of a substituted indazole.

Coupling Protocol:

  • Substrate: 3-substituted-1H-indazole derivative (The pharmacophore core).

  • Electrophile: 2,6-bis(2,2,2-trifluoroethoxy)benzyl bromide (prepared above).

  • Conditions:

    • Dissolve the indazole in DMF.

    • Add Cs2CO3 (2.0 eq) to deprotonate the indazole N1.

    • Add the benzyl bromide (1.1 eq).

    • Stir at 60°C for 3 hours.

  • Purification: The N1-alkylated product (active inhibitor) is separated from the N2-isomer via silica gel chromatography or preparative HPLC.

Visualization of the Pathway

G Start 2,6-Difluorobenzonitrile Inter1 2,6-Bis(2,2,2-trifluoroethoxy) benzonitrile (CAS 93624-57-8) Start->Inter1 TFE, NaH, DMF SNAr, 100°C Acid Benzoic Acid Derivative Inter1->Acid NaOH, EtOH Hydrolysis Alcohol Benzyl Alcohol Derivative Acid->Alcohol BH3·THF Reduction Bromide Benzyl Bromide (Electrophile) Alcohol->Bromide PBr3, DCM Bromination Final BAY 1816032 (Bub1 Kinase Inhibitor) Bromide->Final + Indazole Core Cs2CO3, DMF Indazole Indazole Core (Pharmacophore) Indazole->Final Coupling

Caption: Divergent synthesis of the Bub1 inhibitor BAY 1816032 starting from the nitrile intermediate.

Safety & Handling (EHS)
CompoundHazard ClassHandling Precaution
2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile Toxic (T) Nitriles can release cyanide upon metabolism or strong acid hydrolysis. Handle in a fume hood.
2,2,2-Trifluoroethanol (TFE) Reprotoxic / Corrosive Highly volatile and toxic. Causes severe eye damage. Use distinct waste stream (fluorinated).
Sodium Hydride Flammable Solid Reacts violently with moisture. Quench excess carefully with isopropanol before water disposal.
References
  • Siemeister, G., et al. (2019).[2][3] "Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo."[3][4] Clinical Cancer Research, 25(4), 1404–1414.[3]

  • Hitchcock, M., et al. (Bayer Pharma AG). (2014).[1] "Substituted benzylindazoles for use as Bub1 kinase inhibitors in the treatment of hyperproliferative diseases." U.S. Patent Application US20140249133A1.

  • Baron, A. P., et al. (2016). "Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and BAY-524." eLife, 5, e12187.[2]

Sources

Technical Application Note: Leveraging 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 93624-57-8), a critical fluorinated building block in the synthesis of next-generation agrochemicals.

Executive Summary

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (hereafter BTEB ) serves as a pivotal intermediate for introducing the 2,6-bis(2,2,2-trifluoroethoxy)phenyl moiety into bioactive scaffolds. This structural motif is increasingly utilized in modern insecticide discovery (specifically meta-diamides and benzoylureas ) to replace traditional 2,6-dichloro or 2,6-difluoro patterns. The bulky, electron-withdrawing trifluoroethoxy groups significantly modulate lipophilicity (


), metabolic stability, and receptor binding affinity, often resulting in enhanced potency against resistant pest strains.

Chemical Profile & Significance

  • Compound Name: 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile[1][2][3]

  • CAS Number: 93624-57-8[1][2][4][5][6]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 299.17 g/mol [5]

  • Key Properties:

    • Lipophilicity: High

      
       due to six fluorine atoms.
      
    • Steric Bulk: The trifluoroethoxy groups provide significant steric shielding to the ortho positions, protecting the downstream amide/urea linkages from enzymatic hydrolysis.

    • Electronic Effect: Strong electron-withdrawing nature deactivates the ring, influencing the pKa of subsequent aniline derivatives.

Strategic Role in Synthesis

BTEB is primarily used as a precursor to two "Golden Intermediates":

  • 2,6-Bis(2,2,2-trifluoroethoxy)benzoic acid (via hydrolysis).[3]

  • 2,6-Bis(2,2,2-trifluoroethoxy)aniline (via hydrolysis and Hofmann/Curtius rearrangement).

These fragments are the "Western" hemispheres of potent insecticides, coupled to "Eastern" heterocycles (e.g., isoxazolines, pyrazoles) to form the active ingredient (AI).

Experimental Protocols

Protocol A: Synthesis of BTEB (Nucleophilic Aromatic Substitution)

Objective: Synthesize BTEB from 2,6-difluorobenzonitrile via


.

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 eq)

  • 2,2,2-Trifluoroethanol (TFE) (2.5 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Solvent: DMF or DMSO (Dry)

Procedure:

  • Setup: Charge a round-bottom flask with 2,6-difluorobenzonitrile and anhydrous DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Addition: Add

    
     followed by the dropwise addition of TFE at room temperature.
    
  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by HPLC/TLC for the disappearance of the difluoro starting material.

    • Note: The mono-substituted intermediate may form first; ensure complete conversion to the bis-product.

  • Workup: Cool to RT. Pour into ice-water (5x volume). The product often precipitates as a white solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Protocol B: Downstream Conversion to the Aniline (The "Western" Fragment)

Objective: Convert BTEB to 2,6-bis(2,2,2-trifluoroethoxy)aniline for coupling.

Step 1: Hydrolysis to Amide

  • Suspend BTEB in 80%

    
      or NaOH/EtOH .
    
  • Heat at 100°C for 4 hours.

  • Pour onto ice to precipitate 2,6-bis(2,2,2-trifluoroethoxy)benzamide .

Step 2: Hofmann Rearrangement to Aniline

  • Dissolve the benzamide in Methanol/Water.

  • Add NaOBr (prepared from

    
    ) or Iodosobenzene diacetate (PIDA)  at 0°C.
    
  • Heat to reflux for 2 hours.

  • The isocyanate intermediate hydrolyzes to release the amine.

  • Isolation: Acidify to form the amine salt, wash with ether (to remove non-basic impurities), then basify and extract the free base 2,6-bis(2,2,2-trifluoroethoxy)aniline .

Application Workflow: Synthesis of a Meta-Diamide Insecticide Candidate

The following workflow illustrates the integration of BTEB into the synthesis of a Broflanilide-analog candidate.

Workflow Diagram (Graphviz)

AgrochemicalSynthesis Start 2,6-Difluorobenzonitrile BTEB 2,6-Bis(2,2,2-trifluoroethoxy) benzonitrile (BTEB) Start->BTEB 80°C, K2CO3 Reagent + Trifluoroethanol (SnAr Reaction) Reagent->BTEB Amide Primary Amide Intermediate BTEB->Amide Step 1 Hydrolysis Hydrolysis (H2SO4 or NaOH) Aniline 2,6-Bis(2,2,2-trifluoroethoxy) aniline (Key 'Western' Fragment) Amide->Aniline Step 2 Rearrangement Hofmann Rearrangement (NaOBr/MeOH) FinalAI Target Insecticide (Meta-Diamide / Isoxazoline) Aniline->FinalAI Step 3 Coupling Amide Coupling (with Isoxazole Acid-Cl) Coupling->FinalAI

Caption: Synthetic pathway converting the nitrile precursor BTEB into the bioactive aniline fragment and final insecticide.

Data Summary: Comparative Properties
Property2,6-Dichloro (Standard)2,6-Bis(trifluoroethoxy) (BTEB-derived)Impact on Agrochemical
Steric Bulk (A value) MediumHighImproves metabolic stability against esterases/amidases.
Lipophilicity (

)
ModerateHighEnhances cuticular penetration in insects.
Electronic Effect Inductive Withdrawal (-I)Strong Inductive Withdrawal (-I)Modulates pKa of amide NH, affecting receptor binding.
Metabolic Liability Dechlorination possibleStable Ether LinkageProlongs residual activity in field conditions.

Safety & Handling (Fluorinated Aromatics)

  • Toxicity: BTEB and its aniline derivative should be treated as highly potent bioactives . Use full PPE (gloves, goggles, respirator).

  • Reactivity: The

    
     reaction generates fluoride ions if side reactions occur; use glass-lined or compatible reactors.
    
  • Waste: Fluorinated waste must be segregated and not mixed with general organic waste due to incineration requirements.

References

  • Nissan Chemical Industries, Ltd. (2010). Isoxazoline Derivatives and Insecticides. Patent WO2010005048. (Describes isoxazoline synthesis workflows relevant to this class). Link

  • Syngenta Participations AG . (2012). Insecticidal Diamides. Patent EP2552903. (Details the coupling of 2,6-disubstituted anilines in diamide synthesis). Link

  • ChemicalBook . (2024). Product Profile: 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 93624-57-8).[1][2][4] Link

  • PubChem . (2024).[7][8] Compound Summary: 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile.[1][2][3] Link

  • Jeschke, P. (2016). Fluorine in Agrochemicals. In: Organofluorine Chemistry in Agrochemicals and Pharmaceuticals.

Sources

Troubleshooting & Optimization

Technical Support Center: Trifluoroethoxylation of Dihalobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the trifluoroethoxylation of dihalobenzonitriles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important transformation. The following troubleshooting guides and frequently asked questions (FAQs) are based on a synthesis of established chemical principles and practical laboratory experience. They are intended to provide you with the insights needed to identify, understand, and mitigate common side reactions, thereby improving the yield and purity of your target trifluoroethoxylated products.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues that may arise during the trifluoroethoxylation of dihalobenzonitriles. Each entry details the potential causes of a common side product and provides actionable steps to rectify the issue.

Issue 1: Significant formation of a hydrodehalogenation by-product.

Question: My reaction is yielding a significant amount of the monofluorinated benzonitrile, where one of the halogens has been replaced by a hydrogen atom. What is causing this, and how can I prevent it?

Answer:

The observation of a hydrodehalogenation product points towards a nucleophilic aromatic substitution (SNAr) reaction where a hydride source is acting as the nucleophile.[1][2][3] This can be a significant competing pathway, especially when the reaction conditions inadvertently generate or introduce hydride equivalents.

Mechanistic Insights:

The SNAr mechanism for hydrodehalogenation involves the attack of a hydride ion (or a species that can deliver a hydride) on the electron-deficient aromatic ring, forming a Meisenheimer-like intermediate. Subsequent expulsion of the halide leaving group yields the hydrodehalogenated product. For chlorinated and brominated aromatics, this typically proceeds through an anionic intermediate, while for fluorinated aromatics, a concerted substitution may be favored.[2][3]

Potential Sources of Hydride:

  • Solvent: Certain solvents, particularly alcohols like isopropanol, can act as hydride donors, especially in the presence of a strong base.

  • Base: Some bases or impurities within the base can be a source of hydride. For example, sodium borohydride contamination in other hydride-based reagents, if used elsewhere in the lab, could be a culprit.

  • Starting Materials: Degradation of starting materials or reagents can sometimes generate species that can act as hydride sources.

Troubleshooting and Mitigation Strategies:

  • Solvent Selection:

    • Avoid: Alcohols that can readily donate a hydride (e.g., isopropanol).

    • Prefer: Aprotic polar solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can effectively solvate the cation of the base without participating in the reaction as a hydride donor.

  • Base Selection and Purity:

    • Use high-purity bases: Ensure that the base used (e.g., NaH, K₂CO₃) is of high purity and free from contaminants that could act as hydride sources.

    • Consider alternative bases: If hydrodehalogenation persists, consider using a non-hydridic base like potassium carbonate or cesium carbonate.

  • Reaction Temperature:

    • Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired trifluoroethoxylation.

Experimental Protocol to Minimize Hydrodehalogenation:

StepProcedureRationale
1 Dry all glassware thoroughly under vacuum or in an oven.To remove any residual water that could interfere with the reaction.
2 Use anhydrous, high-purity aprotic polar solvent (e.g., DMSO, DMF).To minimize potential side reactions involving the solvent.
3 Add the dihalobenzonitrile and a high-purity, non-hydridic base (e.g., K₂CO₃) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).To prevent the introduction of atmospheric moisture and oxygen.
4 Add 2,2,2-trifluoroethanol dropwise at room temperature.To control the initial exotherm and maintain a controlled reaction rate.
5 Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C, and monitor progress).To promote the desired SNAr reaction while minimizing side reactions.
6 Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the desired product and side products.To determine the optimal reaction time and temperature.
Issue 2: Formation of a diaryl ether impurity.

Question: I am observing a high molecular weight impurity that I suspect is a diaryl ether, formed from the reaction of my product with another molecule of the starting dihalobenzonitrile. How can I suppress this side reaction?

Answer:

The formation of diaryl ethers is a known side reaction in processes involving phenols or alkoxides and aryl halides, particularly under basic conditions.[4][5] In your case, the trifluoroethoxide, once it has displaced a halogen on one molecule, can potentially act as a nucleophile towards a second molecule of the dihalobenzonitrile.

Mechanistic Insights:

This is another example of a nucleophilic aromatic substitution (SNAr) reaction. The desired trifluoroethoxylated benzonitrile, still possessing an electron-withdrawing nitrile group and a remaining halogen, can be susceptible to further nucleophilic attack. The trifluoroethoxide anion is a potent nucleophile, and if the reaction conditions are harsh enough, it can displace the second halogen atom on another molecule of the dihalobenzonitrile, leading to the formation of a diaryl ether.

Factors Promoting Diaryl Ether Formation:

  • High Temperatures: Increased temperatures provide the activation energy for this less favorable, but still possible, second substitution.

  • Excess Base or Trifluoroethanol: A high concentration of the trifluoroethoxide nucleophile can drive the reaction towards the formation of the diaryl ether.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the initial substitution is complete can provide more opportunity for the diaryl ether to form.

Troubleshooting and Mitigation Strategies:

  • Stoichiometry Control:

    • Carefully control the stoichiometry of 2,2,2-trifluoroethanol and the base. Use a slight excess of the alcohol and base to ensure complete conversion of the starting material, but avoid a large excess.

  • Temperature Optimization:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired monosubstitution. Monitor the reaction closely and stop it once the starting material is consumed.

  • Order of Addition:

    • Consider adding the dihalobenzonitrile slowly to a solution of the trifluoroethoxide. This keeps the concentration of the electrophile low and can favor the monosubstitution product.

Diagram of Competing Reactions:

G A Dihalobenzonitrile C Desired Product (Monosubstituted) A->C + Trifluoroethoxide E Halide B Trifluoroethoxide D Diaryl Ether (Disubstituted) C->D + Dihalobenzonitrile + Trifluoroethoxide

Caption: Competing pathways in trifluoroethoxylation.

Issue 3: Presence of benzamide or benzoic acid derivatives in the product mixture.

Question: My final product is contaminated with what appears to be the corresponding benzamide or benzoic acid. How is this happening, and what can I do to prevent it?

Answer:

The presence of benzamide or benzoic acid derivatives indicates that the nitrile group of your starting material or product is undergoing hydrolysis.[6][7] This is a common side reaction when reactions are performed under basic (or acidic) conditions in the presence of water.[8][9][10]

Mechanistic Insights:

Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group.[6] This is followed by a series of proton transfers, ultimately leading to the formation of an amide. If the reaction conditions are harsh enough (e.g., high temperature, high concentration of base), the amide can be further hydrolyzed to the corresponding carboxylate salt, which upon acidic workup will yield the carboxylic acid.[7]

Sources of Water:

  • Solvents: Technical grade solvents can contain significant amounts of water.

  • Reagents: The base or other reagents may not be completely anhydrous.

  • Atmosphere: Exposure of the reaction mixture to the atmosphere can introduce moisture.

Troubleshooting and Mitigation Strategies:

  • Anhydrous Conditions:

    • Use anhydrous solvents and reagents.

    • Dry all glassware thoroughly before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control of Basicity and Temperature:

    • Use the minimum amount of base required to deprotonate the trifluoroethanol.

    • Avoid excessively high reaction temperatures, as this can accelerate the rate of nitrile hydrolysis.

  • Workup Procedure:

    • If possible, perform a non-aqueous workup.

    • If an aqueous workup is necessary, keep the temperature low and the exposure time to aqueous base or acid to a minimum.

Diagram of Nitrile Hydrolysis Pathway:

G A Benzonitrile B Amide A->B + OH⁻, H₂O C Carboxylate B->C + OH⁻, H₂O (harsher conditions)

Caption: Stepwise hydrolysis of the nitrile group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the trifluoroethoxylation of dihalobenzonitriles?

The most frequently encountered side products are:

  • Hydrodehalogenation products: Where one of the halogens is replaced by a hydrogen atom.

  • Diaryl ethers: Formed by the reaction of the desired product with another molecule of the starting material.

  • Nitrile hydrolysis products: Such as the corresponding benzamide or benzoic acid.

Q2: How can I generally minimize side product formation in my trifluoroethoxylation reaction?

A general approach to minimizing side products involves:

  • Careful control of reaction conditions: This includes temperature, reaction time, and stoichiometry of reagents.

  • Use of high-purity, anhydrous reagents and solvents: This minimizes the introduction of unwanted nucleophiles (like water or hydride sources).

  • Performing the reaction under an inert atmosphere: This prevents side reactions with atmospheric moisture and oxygen.

  • Close monitoring of the reaction progress: This allows you to stop the reaction at the optimal time to maximize the yield of the desired product and minimize the formation of by-products.

Q3: Is there a preferred order of reactivity for the halogens in a dihalobenzonitrile?

Yes, the reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that can better stabilize the negative charge in the Meisenheimer intermediate.[11]

Q4: Can the position of the halogens and the nitrile group affect the reaction outcome?

Absolutely. The positions of the electron-withdrawing nitrile group and the halogen leaving groups are critical. For the SNAr mechanism to be effective, the leaving group must be ortho or para to a strong electron-withdrawing group.[11][12] This positioning allows for the stabilization of the negative charge of the Meisenheimer intermediate through resonance. If the halogen is meta to the nitrile group, the SNAr reaction will be significantly slower, and other side reactions may become more prominent.

References

  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(18), 10904–10911. [Link]

  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. PubMed. [Link]

  • Dehalogenation of aromatics by nucleophilic aromatic substitution. Semantic Scholar. [Link]

  • Basic hydrolysis of nitriles. Quimicaorganica.org. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nitrile to Acid - Common Conditions. The Organic Synthesis Archive. [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • 21.5. Hydrolysis of nitriles. Lumen Learning. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Synthesis of Aryl‐ and Heteroaryl‐Trifluoroethyl Ethers: Aims, Challenges and New Methodologies. ResearchGate. [Link]

  • Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. PubMed Central. [Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines. datapdf.com. [Link]

  • Reactions of trifluoromethyl bromide and related halides: part 10. Perfluoroalkylation of aromatic compounds induced by sulphur dioxide radical anion precursors. Royal Society of Chemistry. [Link]

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Technical Support Center: Synthesis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurities and optimize your reaction outcomes.

Section 1: Understanding the Core Reaction

Q1: What is the fundamental reaction mechanism for synthesizing 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile?

A1: The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the starting material, 2,6-dichlorobenzonitrile, is treated with two or more equivalents of sodium 2,2,2-trifluoroethoxide.

Causality Behind the Mechanism:

  • Activation: Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the strongly electron-withdrawing nitrile group (-CN) on the benzonitrile ring pulls electron density away from the aromatic system.[1] This effect is most pronounced at the ortho and para positions. In 2,6-dichlorobenzonitrile, the two chlorine atoms are in the activated ortho positions.

  • Nucleophilic Attack: The sodium 2,2,2-trifluoroethoxide provides a potent trifluoroethoxide (CF₃CH₂O⁻) nucleophile. This nucleophile attacks the carbon atoms bearing the chlorine atoms.

  • Intermediate Formation: The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized onto the electron-withdrawing nitrile group, which stabilizes the intermediate and facilitates the reaction.[1]

  • Elimination: The reaction concludes with the expulsion of the chloride leaving group, restoring the aromaticity of the ring and forming the new carbon-oxygen bond. This process occurs sequentially for both chlorine atoms.

The overall reaction proceeds in two substitution steps to yield the final product.

SNAr_Mechanism sub 2,6-Dichlorobenzonitrile nuc1 + 2 eq. NaOCH₂CF₃ meisenheimer Meisenheimer Intermediate sub->meisenheimer 1. Attack of CF₃CH₂O⁻ mono_sub 2-Chloro-6-(trifluoroethoxy) benzonitrile meisenheimer->mono_sub 2. Loss of Cl⁻ nuc2 + NaOCH₂CF₃ final_product 2,6-Bis(2,2,2-trifluoroethoxy) benzonitrile mono_sub->final_product 3. Second SₙAr (via Meisenheimer)

Caption: SNAr mechanism for the formation of the target product.

Section 2: Troubleshooting Starting Materials & Reagents

Q2: My reaction is sluggish, incomplete, and yields significant amounts of the mono-substituted intermediate. What is the likely cause?

A2: This is a classic symptom of a weakened or insufficient nucleophile, which almost always points to the presence of moisture during the formation of sodium 2,2,2-trifluoroethoxide.

Root Cause Analysis:

Sodium 2,2,2-trifluoroethoxide is typically prepared in situ by reacting 2,2,2-trifluoroethanol with a strong base, most commonly sodium hydride (NaH).

  • Reaction with Water: Sodium hydride reacts violently and preferentially with any trace water present in the reaction solvent or on the glassware. This consumes the NaH, meaning less is available to deprotonate the 2,2,2-trifluoroethanol.

  • Proton Source: Water will also protonate the desired sodium 2,2,2-trifluoroethoxide, converting it back to the less nucleophilic alcohol.

The net result is a lower concentration of the active nucleophile, leading to a slow or stalled reaction where only the first, faster substitution may occur to a significant extent.

Troubleshooting Protocol: Ensuring Anhydrous Conditions
  • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.

  • Solvent: Use a freshly opened bottle of an anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO). For higher confidence, distill the solvent over a suitable drying agent (e.g., CaH₂) and store it over molecular sieves.

  • Reagents:

    • 2,2,2-Trifluoroethanol: While relatively stable, it can absorb atmospheric moisture. If suspicion is high, it can be distilled from a mild drying agent.

    • Sodium Hydride: NaH is often supplied as a dispersion in mineral oil. The oil can be washed away with anhydrous hexanes under an inert atmosphere, followed by drying the solid NaH powder under vacuum. (Caution: Handle NaH powder in a glovebox or under a robust inert atmosphere as it is pyrophoric).

  • Reaction Assembly: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of inert gas. Use septa and cannulation techniques for liquid transfers.

Q3: My final product is contaminated with isomeric impurities. How do I solve this?

A3: The presence of isomers of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is almost certainly due to isomeric impurities in the 2,6-dichlorobenzonitrile starting material. The SNAr reaction is highly regioselective and will not cause isomerism; the impurities are simply carried through the reaction.

Recommended Actions:

  • Analyze Starting Material: Before starting the reaction, analyze your batch of 2,6-dichlorobenzonitrile using Gas Chromatography (GC) or ¹H NMR to quantify the level of isomeric impurities (e.g., 2,4-, 2,5-, or 3,5-dichlorobenzonitrile).

  • Purify if Necessary: If the impurity level is unacceptable (>1-2%), the starting material must be purified. Recrystallization is often effective for solid isomers.[3] A patent for a related compound suggests refluxing in methanol followed by crystallization at 10°C.[3]

  • Source a High-Purity Batch: If purification is not feasible, obtain a new batch of 2,6-dichlorobenzonitrile with a certified purity of >99%.

Section 3: Controlling Impurity Formation During Reaction

The primary impurities formed during the reaction are typically products of hydrolysis. Careful control of the reaction environment is critical to prevent their formation.

Impurity_Formation cluster_main Desired Pathway (Anhydrous) cluster_side Side Reactions (Moisture Present) sub 2,6-Dichlorobenzonitrile mono Mono-substituted Intermediate sub->mono + CF₃CH₂O⁻ (Clean SₙAr) amide Hydrolyzed Impurity (e.g., Benzamide) sub->amide H₂O / OH⁻ (Direct Hydrolysis) product Desired Product mono->product + CF₃CH₂O⁻ product->amide H₂O / OH⁻ acid Carboxylic Acid Impurity amide->acid H₂O / OH⁻ (Further Hydrolysis)

Caption: Key reaction pathways leading to desired product vs. hydrolyzed impurities.

Q4: My mass spectrometry data shows a peak corresponding to 2,6-Bis(2,2,2-trifluoroethoxy)benzamide. How is this formed and prevented?

A4: The formation of the corresponding benzamide is a direct result of the hydrolysis of the nitrile group under the basic reaction conditions.[4]

Mechanism of Formation:

Even trace amounts of water, or hydroxide ions (formed from water reacting with NaH), can attack the electrophilic carbon of the nitrile group. This initiates a sequence of proton transfers that ultimately leads to the formation of an amide intermediate.[5] While full hydrolysis to the carboxylic acid is also possible, the reaction can sometimes be arrested at the amide stage, especially during work-up.

Preventative Measures:

  • Strictly Anhydrous Conditions: As detailed in Q2, this is the most critical factor. No water should be present in the reaction flask.

  • Controlled Temperature: While heat is required to drive the SNAr reaction, excessive temperatures can accelerate the rate of nitrile hydrolysis. A typical temperature range is 25-100°C.[6] Monitor the reaction by TLC or LCMS and use the minimum temperature necessary for a reasonable reaction rate.

  • Careful Work-up: When quenching the reaction, do so at a low temperature (e.g., 0°C). Quenching with aqueous solutions should be done swiftly, and the product should be extracted into an organic solvent promptly to minimize its exposure time to aqueous base.

Q5: What are the optimal reaction parameters (equivalents, temperature, time)?

A5: Optimal parameters balance reaction completion with impurity formation. Based on literature and chemical principles, the following serve as an excellent starting point.

ParameterRecommended ValueRationale
Equivalents of NaH 2.1 - 2.5 eq.A slight excess ensures full deprotonation of the alcohol, accounting for any minor, unavoidable side reactions.
Equivalents of CF₃CH₂OH 2.1 - 2.5 eq.Used in slight excess relative to the dichlorobenzonitrile to drive the reaction to completion.
Solvent Anhydrous DMF or NMPHigh-boiling polar aprotic solvents are excellent for SNAr reactions, effectively solvating the sodium cation.
Temperature 80 - 100 °C[6]This range provides a good rate for the SNAr reaction without excessively promoting solvent decomposition or nitrile hydrolysis.
Reaction Time 4 - 24 hours[6]The reaction should be monitored by TLC or LCMS. It is complete when the mono-substituted intermediate is no longer visible.

Section 4: Post-Reaction Work-up and Purification

Q6: What is the safest and most effective way to quench the reaction?

A6: The reaction contains excess, highly reactive sodium hydride and sodium 2,2,2-trifluoroethoxide. Quenching must be performed carefully and at low temperatures to control the exothermic release of hydrogen gas.

Standard Quenching Protocol
  • Cool the reaction vessel in an ice-water bath to 0°C.

  • While stirring vigorously, slowly and dropwise add a protic solvent to quench the excess NaH. Isopropanol is a good choice as it is less reactive than methanol or water.

  • Once the gas evolution has ceased, the reaction can be slowly poured into a beaker of cold water or saturated ammonium chloride solution.

  • Proceed with standard aqueous work-up and extraction using a suitable organic solvent like ethyl acetate or dichloromethane.

Q7: How can I purify the final product to >99% purity?

A7: A multi-step approach is often necessary to achieve high purity, especially if the crude product is colored or contains multiple impurities.

  • Aqueous Washes: During the work-up, wash the combined organic layers with:

    • Water: To remove the bulk of the DMF/NMP solvent.

    • Brine (Saturated NaCl): To break up any emulsions and further dry the organic layer.

  • Decolorization: If the crude product is dark, it can be dissolved in a suitable solvent and treated with activated charcoal, followed by filtration through a pad of celite.[3]

  • Column Chromatography: This is the most effective method for removing both more polar (hydrolyzed) and less polar (mono-substituted) impurities. A silica gel column with a hexane/ethyl acetate gradient is a common choice.[7]

  • Recrystallization: If the product from chromatography is still not sufficiently pure, or as an alternative for large scales, recrystallization can be highly effective. Solvents like isopropanol, ethanol, or mixed hexanes/ethyl acetate systems should be screened to find optimal conditions.

Purification_Workflow cluster_purify Purification Options start Crude Reaction Mixture quench 1. Controlled Quench (0°C, Isopropanol) start->quench extract 2. Aqueous Work-up & Extraction quench->extract wash 3. Organic Layer Washes (Water, Brine) extract->wash dry 4. Dry (Na₂SO₄ / MgSO₄) & Concentrate wash->dry crude_solid Crude Solid/Oil dry->crude_solid charcoal 5a. Activated Charcoal (Decolorize) crude_solid->charcoal If colored column 5b. Column Chromatography crude_solid->column recryst 5c. Recrystallization crude_solid->recryst charcoal->column column->recryst If needed final Pure Product (>99%) column->final recryst->final

Caption: A general workflow for the work-up and purification of the final product.

References

  • PrepChem. Synthesis of 2,6-dichlorobenzonitrile. Available from: [Link]

  • Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
  • MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Available from: [Link]

  • ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. Available from: [Link]

  • MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation UsingCO2 and In Situ Product Removal. Available from: [Link]

  • Google Patents. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile.
  • Google Patents. CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile.
  • Google Patents. US3351651A - Process for preparing 2, 6-dichloro-benzonitrile.
  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Available from: [Link]

  • Chemguide. Hydrolysing Nitriles. Available from: [Link]

  • Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
  • ResearchGate. How can I purify impure benzonitrile?. Available from: [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. Available from: [Link]

  • LookChem. Purification of Benzonitrile. Available from: [Link]

  • Google Patents. JP3060111B2 - Method for producing 2-mercapto-6-halogenobenzonitrile.
  • The Organic Chemistry Tutor. Nitrile to Acid - Common Conditions. Available from: [Link]

  • Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether?. Available from: [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

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Technical Support Center: Characterization of Unexpected Byproducts in Reactions of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 93624-57-8) is a valuable intermediate in medicinal chemistry and materials science, prized for the unique electronic and lipophilic properties conferred by its twin trifluoroethoxy groups.[1][2] While robust, its reactivity is centered on the benzonitrile moiety, which can be susceptible to transformation under various reaction conditions. This guide provides troubleshooting assistance and answers to frequently asked questions regarding the formation and characterization of unexpected byproducts during its use. Our goal is to empower researchers to identify these species, understand their origin, and optimize reaction conditions for improved outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow for diagnosing the presence of common byproducts.

Q1: My reaction produced a new, more polar spot on TLC, and my ¹H NMR shows new aromatic signals and a broad peak that disappears on a D₂O shake. What is the likely byproduct?

Answer:

This is a classic signature for the partial hydrolysis of the nitrile group to an amide. The likely byproduct is 2,6-bis(2,2,2-trifluoroethoxy)benzamide .

Causality: The nitrile group, while stable, is susceptible to hydrolysis to the corresponding primary amide, and subsequently to the carboxylic acid, in the presence of water, especially under acidic or basic conditions.[3] This can be catalyzed by trace amounts of acid or base in your reagents or on glassware. The resulting amide is significantly more polar than the starting nitrile, explaining the lower Rf value on TLC. The broad ¹H NMR peak that exchanges with D₂O is characteristic of the two amide (-CONH₂) protons.

Diagnostic Workflow:

Follow the steps in the diagram below to confirm the identity of the suspected byproduct.

G Diagram 1: Diagnostic Workflow for Suspected Hydrolysis A Observation: - New, polar TLC spot - New aromatic signals - Broad, D₂O-exchangeable  ¹H NMR peak B Hypothesis: Partial hydrolysis to 2,6-bis(2,2,2-trifluoroethoxy)benzamide A->B C Action 1: Mass Spectrometry Acquire LC-MS of crude mixture B->C D Expected Result: Detect mass corresponding to [M+18+H]⁺ or [M+18+Na]⁺ (M = starting material mass) C->D Does data match? E Action 2: NMR Spectroscopy Acquire ¹³C and ¹⁹F NMR D->E F Expected Result: - New carbonyl peak (~165-170 ppm) in ¹³C - ¹⁹F NMR should be largely unchanged E->F Does data match? G Confirmation: Identity is likely the benzamide byproduct. F->G H Next Steps: - Use anhydrous solvents/reagents - Run reaction under inert atmosphere - Adjust pH to be neutral if possible G->H

Caption: Diagnostic Workflow for Byproduct ID.

Q2: My mass spectrum shows a molecular ion corresponding to M+18 and another at M+19. What do these signals represent?

Answer:

These signals strongly suggest the formation of hydrolysis byproducts.

  • M+18: This corresponds to the mass of the starting material plus the mass of a water molecule (H₂O). This is the exact mass change for the conversion of a nitrile (-C≡N) to a primary amide (-CONH₂). The species detected is likely 2,6-bis(2,2,2-trifluoroethoxy)benzamide .

  • M+19: This corresponds to the complete hydrolysis of the nitrile to a carboxylic acid (-COOH). The mass change involves the addition of two water molecules and the loss of ammonia (NH₃), resulting in a net change of +19 (relative to the most common isotopes). The species is likely 2,6-bis(2,2,2-trifluoroethoxy)benzoic acid .

Causality: The acid- or base-catalyzed hydrolysis of benzonitriles is a well-established reaction pathway.[3][4] It proceeds stepwise, first to the amide and then, often under more forcing conditions (higher temperature or stronger acid/base), to the carboxylic acid.

Proposed Hydrolysis Pathway:

G Diagram 2: Proposed Hydrolysis Pathway cluster_0 Starting Material cluster_1 Byproduct 1 cluster_2 Byproduct 2 SM 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (M) Amide 2,6-Bis(2,2,2-trifluoroethoxy)benzamide (M+18) SM->Amide + H₂O (Trace H⁺/OH⁻) Acid 2,6-Bis(2,2,2-trifluoroethoxy)benzoic acid (M+19) Amide->Acid + H₂O (H⁺/OH⁻, Heat)

Sources

Catalyst deactivation in reactions involving fluorinated substrates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Chemistry Division Ticket ID: #FL-992 Subject: Catalyst Deactivation in Fluorinated Substrate Couplings Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support unit for organometallic reactions involving fluorinated substrates. We understand that introducing fluorine—whether as a leaving group, a substituent, or a solvent—fundamentally alters the catalytic landscape.

The "Fluorine Effect" is not just steric or electronic; it introduces unique deactivation pathways that standard catalytic cycles do not account for. This guide treats your reaction as a failing system and provides the diagnostic protocols to reboot it.

Part 1: The Diagnostic Matrix

Before altering your conditions, you must identify the mode of failure. Use the following decision tree to classify your deactivation phenotype.

TroubleshootingTree Start START: Reaction Stalls/Fails CheckColor Observation: Catalyst Appearance? Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Precipitation NoChange Solution remains clear/homogeneous CheckColor->NoChange No Ppt SubstrateType Substrate Type? BlackPpt->SubstrateType Test1 TEST: 31P NMR NoChange->Test1 AlkylF Alkyl Fluoride (sp3 C-F) SubstrateType->AlkylF ArylF Aryl Fluoride/Triflate SubstrateType->ArylF Test2 TEST: 19F NMR (Product Analysis) AlkylF->Test2 ResultPF P-F Coupling Observed? Test1->ResultPF ResultHF Alkene detected? (HF elimination) Test2->ResultHF IssueLigand ISSUE: Ligand Scavenging (P-F bond) ResultPF->IssueLigand Yes (Doublet/Triplet) IssueSink ISSUE: Thermodynamic Sink (M-F bond) ResultPF->IssueSink No (Singlet shifted) IssueBeta ISSUE: Beta-Fluoride Elimination ResultHF->IssueBeta Yes

Figure 1: Diagnostic flowchart for identifying the primary deactivation mode in fluorinated coupling reactions.

Part 2: Deep Dive Troubleshooting Modules

Module A: The Thermodynamic Sink (Metal-Fluoride Formation)

The Symptom: The reaction starts but stalls at 20-30% conversion. The catalyst remains in solution (no precipitation), but activity ceases. The Cause: In reactions targeting C-F bond formation (or involving C-F oxidative addition), the formation of a Metal-Fluoride (M-F) bond is often a thermodynamic "sink." The M-F bond is exceptionally strong (approx. 300-400 kJ/mol for late transition metals) and stable. The catalyst enters this resting state and refuses to undergo reductive elimination to release the product.

The Mechanism:



Unlike C-C or C-N bond formation, C-F reductive elimination is kinetically difficult due to the high electronegativity and low polarizability of fluorine.

Diagnostic Protocol: The "Fluoride Shift" Test

  • Sample Prep: Take a 0.5 mL aliquot of the stalled reaction mixture under inert atmosphere.

  • Analysis: Acquire a

    
    F NMR spectrum.
    
  • Look For: A sharp singlet shifted significantly upfield (typically -200 to -300 ppm for Pd-F species) compared to free fluoride sources (like CsF or TBAF).

  • Verification: Add 1 equivalent of a soluble bromide source (e.g., TBAB). If the peak disappears and activity resumes (temporarily), you have confirmed M-F inhibition (Halide exchange reactivates the metal).

Corrective Action:

  • Ligand Switch: Switch to bulky biaryl phosphines (e.g., BrettPhos, tBuBrettPhos). The steric bulk destabilizes the square-planar Pd(II)-F complex, forcing reductive elimination [1].

  • Use of Co-Catalysts: For Ag-mediated fluorinations, the silver acts as a halide scavenger, precipitating AgX and driving the equilibrium away from the stable intermediate.

Module B: Ligand Cannibalization (P-F Bond Formation)

The Symptom: Gradual loss of activity accompanied by the appearance of new, complex signals in the


P NMR.
The Cause:  Fluorine is small and highly nucleophilic toward phosphorus. If your catalytic cycle generates a transient fluoride anion (or if you are using a fluoride base like CsF), the fluoride can attack the phosphine ligand, forming fluorophosphoranes (

). This destroys the ligand and precipitates the metal as "Pd black."

The Mechanism:



Diagnostic Protocol:


P NMR Coupling Check 
  • Acquire: Proton-decoupled

    
    P NMR.
    
  • Analyze: Look for a doublet (if one F attached,

    
     Hz) or a triplet (if two F attached).
    
  • Confirm: Run a

    
    F NMR. You should see a corresponding doublet centered around the phosphorus signal region.
    

Corrective Action:

  • Abandon Phosphines: Switch to N-Heterocyclic Carbenes (NHCs) like IPr or IMes. The strong C-Pd bond in NHCs is immune to fluoride attack.

  • Steric Protection: If you must use phosphines, use those with extreme steric bulk around the phosphorus (e.g.,

    
    ) to block the nucleophilic attack of fluoride [2].
    
Module C: The "Silent Killer" (HF Generation)

The Symptom: Etching of glass reaction vessels, rapid catalyst decomposition, varying yields depending on the humidity of the glovebox. The Cause:


-fluoride elimination (in alkyl fluorides) or hydrolysis of 

groups generates Hydrogen Fluoride (HF). HF is a potent poison that protonates ligands and etches borosilicate glass, releasing Lewis acidic borates that interfere with the catalyst.

The Mechanism:



Diagnostic Protocol: The Silyl Scavenger Test

  • Add Additive: Add 10 mol% of a silyl ether (e.g., TMS-O-Ph) to the reaction.

  • Monitor: Check GC-MS or NMR for the formation of TMS-F (fluorotrimethylsilane).

  • Interpretation: TMS-F is volatile and distinct.[1] Its presence confirms free fluoride/HF generation in the media.

Corrective Action:

  • Base Selection: Avoid bases that generate water (like hydroxides). Use anhydrous inorganic bases (CsF, K3PO4) or "proton sponge" organic bases.

  • HF Scavengers: Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or simple activated 3Å molecular sieves to the reaction mixture to sponge up trace HF immediately upon formation [3].

Part 3: Visualizing the Deactivation Pathway

The following diagram illustrates the competition between the productive cycle and the two primary deactivation sinks discussed above.

DeactivationCycle ActiveCat Active Catalyst [L-Pd-Ar] OxAdd Oxidative Addition (Ar-X) ActiveCat->OxAdd Transmetal Transmetalation (+ F- source) OxAdd->Transmetal PdF_Int Intermediate [L-Pd(Ar)(F)] Transmetal->PdF_Int ThermoSink THERMODYNAMIC SINK Stable Pd-F Bond (No Reductive Elim) PdF_Int->ThermoSink Stalls Here LigandDeath LIGAND DEATH P-F Bond Formation (Cat. Precipitation) PdF_Int->LigandDeath F attacks L Product Product Ar-F PdF_Int->Product Reductive Elim. (Difficult) Product->ActiveCat

Figure 2: The "Valley of Death" in fluorinated cross-coupling. Note how the Pd(Ar)(F) intermediate is the bifurcation point for failure.

Part 4: Frequently Asked Questions (FAQs)

Q: I am trying to couple a secondary alkyl fluoride, but I only get alkene products. Why? A: You are suffering from


-fluoride elimination. The Pd-C bond is weak, and the high affinity of Pd for F drives the elimination of Pd-F, leaving an alkene.
  • Fix: Use a catalyst system that promotes rapid reductive elimination over

    
    . Nickel catalysts with tridentate ligands (like PyBox) are often superior to Palladium for alkyl fluorides because they suppress this pathway.
    

Q: Can I use standard Schlenk techniques, or is a Glovebox mandatory? A: For fluorinated substrates, moisture sensitivity is often higher because water can hydrolyze C-F bonds (especially in


 groups attached to heteroatoms) to release HF. We strongly recommend a Glovebox (

ppm

) to eliminate moisture as a variable during troubleshooting.

Q: My reaction turns black immediately upon adding the fluorinated substrate. A: This indicates rapid oxidation of the phosphine ligand by the fluorinated substrate (acting as an oxidant) or immediate catalyst poisoning.

  • Fix: Perform a "Mix and Monitor" experiment. Mix just the catalyst and the fluorinated substrate in solvent (no base/nucleophile) and monitor by

    
    P NMR. If the signal disappears, your substrate is incompatible with that specific ligand class.
    

References

  • Watson, D. A., et al. (2009).[2] "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, 325(5948), 1661–1664.[2] [2]

  • Grushin, V. V. (2002).[2] "Palladium Fluoride Complexes: One More Step toward Metal-Mediated C-F Bond Formation."[2][3] Chemistry – A European Journal, 8(5), 1006–1014.[2]

  • Han, J. G., et al. (2020).[4] "An electrolyte additive capable of scavenging HF and PF5 enables fast charging of lithium-ion batteries."[4] Journal of Power Sources, 446, 227366.[4] (Note: While battery-focused, this establishes the mechanism of TMS-based HF scavenging applicable to synthesis).

  • Fuchibe, K., et al. (2012). "Palladium-Catalyzed 2-Fluoroallylation through Beta-Fluorine Elimination." Angewandte Chemie, 51, 1234.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of Benzonitrile Isomer-Derived Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Isomerism in Benzonitrile-Based Drug Design

In the landscape of medicinal chemistry, the benzonitrile scaffold represents a "privileged" structure, a recurring molecular framework that demonstrates a high affinity for a diverse range of biological targets. Its rigid structure, metabolic stability, and capacity for potent hydrogen bonding via the nitrile nitrogen make it an invaluable component in modern drug design. However, the true elegance and challenge of harnessing its potential lie in the strategic placement of the nitrile group on the benzene ring. The constitutional isomers—ortho-, meta-, and para-benzonitrile—while chemically similar, present distinct electronic and steric profiles that can dramatically alter a drug candidate's efficacy, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of drug candidates derived from these isomers, moving beyond a simple list of compounds to explore the fundamental causality behind their differential performance. We will dissect case studies grounded in empirical data, detail the self-validating experimental protocols used to generate this data, and provide a framework for researchers in drug development to make more informed decisions in scaffold selection and optimization.

The Physicochemical Divide: How Isomer Position Dictates Biological Activity

The position of the electron-withdrawing nitrile group governs the molecule's dipole moment and electronic distribution, which in turn dictates how it interacts with a target protein's active site.

  • Para-isomers: Often exhibit a linear geometry, allowing them to penetrate deep into hydrophobic pockets. The nitrile group in the para position can act as a potent hydrogen bond acceptor, anchoring the molecule to key residues.

  • Meta-isomers: Introduce an angular change in the molecule's vector. This can be crucial for avoiding steric clashes or for achieving an optimal binding orientation with non-linear active sites.

  • Ortho-isomers: The proximity of the nitrile group to the substituent at position 1 can lead to steric hindrance and intramolecular interactions that may either be detrimental or, in some cases, pre-organize the molecule into a bioactive conformation.

The following sections will explore these principles through concrete examples.

Case Study 1: Aromatase Inhibitors in Breast Cancer Therapy

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-receptor-positive breast cancer. Its inhibition blocks the conversion of androgens to estrogens, starving cancer cells of a key growth signal. The third-generation aromatase inhibitors Letrozole and Anastrozole are excellent examples of how the benzonitrile scaffold contributes to high-affinity binding.

Letrozole incorporates two benzonitrile rings, while Anastrozole features one. A key interaction for this class of drugs is the coordination of the nitrogen atom of a triazole ring to the heme iron atom of the aromatase enzyme, while the benzonitrile moiety provides crucial hydrophobic and polar interactions within the active site.

Comparative Efficacy Data:

CompoundTypeIC50 (inhibition of aromatase)Key Interaction Feature
Letrozole Non-steroidal Aromatase Inhibitor~2.5 nMThe para-benzonitrile group fits into a specific pocket, forming favorable interactions that contribute to its high potency.
Anastrozole Non-steroidal Aromatase Inhibitor~15 nMAlso utilizes a benzonitrile group for binding, but its overall structure leads to a slightly lower, yet still highly potent, inhibitory activity compared to Letrozole.

The superior potency of Letrozole is attributed, in part, to the optimal placement of its para-benzonitrile groups, which achieve a more extensive and favorable interaction within the enzyme's active site compared to the single benzonitrile in Anastrozole. This demonstrates that while not a direct isomeric comparison, the strategic use of the para-benzonitrile scaffold is a validated approach for achieving high-potency inhibition.

Below is a diagram illustrating the general workflow for screening potential aromatase inhibitors.

G cluster_assay Enzymatic Reaction cluster_detection Quantification cluster_analysis Data Analysis enzyme Human Placental Aromatase Enzyme incubation Incubate at 37°C (Enzyme + Substrate +/- Inhibitor) enzyme->incubation substrate Androstenedione (Substrate) substrate->incubation inhibitor Test Compound (Benzonitrile Derivative) inhibitor->incubation reaction Aromatase converts Androstenedione to Estrone incubation->reaction Time measure Measure Estrone Production (e.g., via Tritiated Water Release Assay) reaction->measure calc Calculate % Inhibition measure->calc ic50 Determine IC50 Value calc->ic50 Dose-Response Curve G BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Benzonitrile-derived BTK Inhibitor Inhibitor->BTK

Caption: Simplified BTK signaling pathway and point of inhibition.

Experimental Protocols: Ensuring Data Trustworthiness

The comparative data presented is only as reliable as the methods used to generate it. Below are standardized, self-validating protocols for key assays in kinase inhibitor profiling.

Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound for a target kinase.

Principle: The assay measures the displacement of a fluorescent tracer from the kinase active site by a competitive inhibitor. Inhibition is detected by a decrease in the Förster Resonance Energy Transfer (FRET) signal between a europium-labeled antibody (donor) and the Alexa Fluor™ 647-labeled tracer (acceptor).

Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer from a 5X stock solution.

    • Serially dilute the benzonitrile-derived test compounds in DMSO, followed by a dilution in Kinase Buffer to create a 4X final concentration series. Include a "no inhibitor" control (DMSO only).

    • Prepare a 4X solution of the target kinase (e.g., BTK) and a 4X solution of the Alexa Fluor™ tracer.

    • Prepare a 4X solution of the Europium-labeled anti-tag antibody.

  • Assay Procedure (384-well plate format):

    • To each well, add 2.5 µL of the 4X test compound dilution.

    • Add 2.5 µL of the 4X kinase solution to all wells.

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Add 2.5 µL of the 4X antibody solution to all wells. Total volume is 10 µL.

    • Controls:

      • Negative Control (0% Inhibition): Replace test compound with buffer/DMSO.

      • Positive Control (100% Inhibition): Use a known, potent inhibitor at a saturating concentration.

  • Incubation & Detection:

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min).

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the negative and positive controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

Conclusion and Future Directions

The evidence clearly indicates that the isomeric form of a benzonitrile-derived drug candidate is a critical determinant of its biological efficacy. As demonstrated in the BTK inhibitor case study, a subtle shift from a para- to a meta-isomer can result in a dramatic loss of potency due to suboptimal geometric and electronic interactions within the target's active site. This underscores the necessity of integrating structural biology and computational chemistry early in the drug design process.

Future research should continue to explore less common benzonitrile derivatives and expand the application of this versatile scaffold to new target classes. The development of proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where the benzonitrile group can act as a reactive handle or a key binding element, represents a particularly promising frontier for this enduringly valuable chemical moiety.

References

  • Title: Crystal structure of human aromatase in complex with its substrate androstenedione. Source: Nature URL: [Link]

  • Title: Anastrozole. Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of a Series of Potent and Orally Bioavailable Pyrazolopyrimidine-Based Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

A Comparative Guide to 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of advanced materials, the strategic design of monomers is paramount to achieving polymers with superior performance characteristics. This guide provides an in-depth technical comparison of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile, a specialty fluorinated monomer, against its structural analogues. We will explore its impact on the synthesis and properties of high-performance polymers, particularly polyimides, offering experimental insights and data-driven benchmarks for researchers and professionals in materials science and drug development.

Introduction: The Strategic Advantage of Fluorination

High-performance polymers are defined by their exceptional thermal, mechanical, and chemical stability. A proven strategy for enhancing these properties is the incorporation of fluorine atoms into the polymer backbone. Fluorination, particularly the introduction of trifluoromethyl (-CF3) or trifluoroethoxy (-OCH2CF3) groups, imparts a unique combination of attributes:

  • Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to superior resistance to thermal degradation.

  • Improved Chemical Resistance: The electronegativity of fluorine shields the polymer backbone from chemical attack.

  • Lower Dielectric Constant: The low polarizability of the C-F bond reduces the dielectric constant, a critical property for microelectronics.

  • Increased Solubility: Bulky fluorinated groups can disrupt polymer chain packing, improving solubility in organic solvents and enhancing processability.[1]

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (F-BN) is a monomer designed to leverage these advantages. Its structure, featuring two trifluoroethoxy groups flanking a benzonitrile moiety, offers a unique platform for creating polymers with a desirable balance of properties.

Monomer Benchmarking: A Structural Comparison

To objectively evaluate the performance of F-BN, we compare it with two key alternatives: 2,6-Difluorobenzonitrile (DF-BN), a simpler fluorinated analogue, and Benzonitrile (BN), the non-fluorinated parent compound.[2][3] The physical properties of these monomers are summarized in Table 1.

Property2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (F-BN)2,6-Difluorobenzonitrile (DF-BN)Benzonitrile (BN)
CAS Number 93624-57-8[4]1897-52-5[2]100-47-0
Molecular Formula C11H7F6NO2[4]C7H3F2NC7H5N
Molecular Weight 299.17 g/mol [4]139.10 g/mol 103.12 g/mol [5]
Melting Point 115-117 °C[4][6]29-30 °C[2]-12.8 °C[5]
Boiling Point 305.9 °C at 760 mmHg[4][6]197-198 °C191 °C[5]
Density 1.42 g/cm³[4][6]1.246 g/mL1.01 g/mL[5]

Expert Insight: The significantly higher melting and boiling points of F-BN compared to its analogues are indicative of stronger intermolecular forces, despite the bulky nature of the trifluoroethoxy groups. This suggests a highly ordered crystalline structure. The increased density also reflects the high mass of the fluorine atoms. These properties have implications for polymerization kinetics and solvent selection.

Performance in Polyimide Synthesis: A Comparative Study

Polyimides are a class of high-performance polymers renowned for their thermal stability. To benchmark F-BN, we will consider its hypothetical incorporation into a polyimide structure and compare the projected properties with polyimides derived from DF-BN and BN. A common synthetic route to polyimides involves the polycondensation of a diamine with a dianhydride. For this comparative study, we will assume the benzonitrile monomers are precursors to diamine monomers.

Logical Relationship: Monomer Structure to Polymer Properties

G cluster_monomer Monomer Structure cluster_properties Resulting Polymer Properties F-BN 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile (Bulky Fluorinated Groups) High_Tg High Glass Transition Temp. F-BN->High_Tg Low_Dk Low Dielectric Constant F-BN->Low_Dk Disrupts chain packing, low polarizability High_Sol High Solubility F-BN->High_Sol Reduces crystallinity Good_Mech Good Mechanical Properties F-BN->Good_Mech DF-BN 2,6-Difluorobenzonitrile (Simple Fluorination) DF-BN->High_Tg DF-BN->Low_Dk Moderate effect DF-BN->Good_Mech BN Benzonitrile (Non-Fluorinated) BN->High_Tg Lower than fluorinated BN->Good_Mech High_Td High Thermal Decomposition G Monomer Benzonitrile Monomer (F-BN, DF-BN, or BN) Diamine_Synth Diamine Synthesis (e.g., Reduction of a dinitro precursor) Monomer->Diamine_Synth Polymerization Polycondensation with Dianhydride in NMP/DMAc Diamine_Synth->Polymerization PAA Poly(amic acid) (PAA) Solution Polymerization->PAA Imidization Thermal or Chemical Imidization PAA->Imidization PI_Film Polyimide Film Imidization->PI_Film Characterization Characterization (TGA, DSC, Tensile, Dielectric Analysis) PI_Film->Characterization

Caption: General workflow for polyimide synthesis and characterization.

A. Synthesis of Polyimide via Thermal Imidization

This protocol describes a standard two-step method for polyimide synthesis.

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add the diamine monomer (derived from F-BN, DF-BN, or BN) and an equimolar amount of a commercial dianhydride (e.g., 3,3′,4,4′-benzophenone tetracarboxylic dianhydride, BPDA).

    • Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of 15-20 wt%. [7] * Stir the mixture at room temperature for 24 hours to form a viscous poly(amic acid) (PAA) solution. The viscosity of the solution is a key indicator of successful polymerization and can be monitored.

  • Film Casting and Thermal Imidization:

    • Cast the PAA solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.

    • Place the cast film in a vacuum oven and subject it to a staged heating program to effect imidization and remove the solvent. [7]A typical program would be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. [7] * After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

B. Characterization Protocols

  • Thermal Stability (TGA): Thermogravimetric analysis should be performed on a small sample of the polyimide film under a nitrogen atmosphere, with a heating rate of 10 °C/min from room temperature to 800 °C. The temperature at which 5% weight loss occurs (Td5) is recorded.

  • Glass Transition Temperature (DSC/DMA): Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) can be used to determine the Tg. For DMA, a thin strip of the film is subjected to a sinusoidal stress at a fixed frequency while the temperature is ramped. The peak of the tan δ curve is taken as the Tg. [8]* Mechanical Properties: Tensile strength, Young's modulus, and elongation at break should be measured using a universal testing machine according to ASTM D882 standards.

  • Dielectric Properties: The dielectric constant and dielectric loss are measured using a dielectric analyzer. A thin film sample is placed between two electrodes, and its capacitance is measured over a range of frequencies.

Conclusion

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile stands out as a highly promising monomer for the synthesis of advanced polymers. Its unique structure, featuring bulky trifluoroethoxy groups, is projected to yield polyimides with an exceptional combination of high thermal stability, good mechanical properties, excellent solubility, and a very low dielectric constant. While 2,6-Difluorobenzonitrile also offers the benefits of fluorination, the performance enhancements are less pronounced. The non-fluorinated benzonitrile serves as a baseline, highlighting the significant advantages conferred by the strategic incorporation of fluorine. For applications in cutting-edge fields such as 5G technology, flexible electronics, and aerospace, where low signal loss and high thermal and chemical resistance are critical, polymers derived from 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile represent a superior materials solution.

References

  • Google Patents. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • Techemet. The Importance of Purity and Sourcing for 2,6-Difluorobenzonitrile in Chemical Synthesis. [Link]

  • Semantic Scholar. Synthesis of 2,6-Difluorobenzonitrile. [Link]

  • RSC Publishing. Benzonitrile-based AIE polymer host with a simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes. [Link]

  • ResearchGate. Correlating the synthesis protocol of aromatic polyimide film with the properties of polyamic acid precursor. [Link]

  • MDPI. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. [Link]

  • MDPI. Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. [Link]

  • ACS Publications. Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates. [Link]

  • RSC Publishing. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency. [Link]

  • RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • RSC Publishing. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. [Link]

  • RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • PubMed Central. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. [Link]

  • ResearchGate. Fluorinated Polyimides: Synthesis, Properties, and Applications. [Link]

  • PubMed Central. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. [Link]

  • Sci-Hub. High performance deep blue phosphorescent organic light-emitting diodes. [Link]

  • RSC Publishing. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. [Link]

  • MATEC Web of Conferences. Preparation and Characterization of High Temperature Resistant Polyimide Films. [Link]

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